Technical Documentation Center

(4-Bromonaphthalen-2-yl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Bromonaphthalen-2-yl)methanamine hydrochloride
  • CAS: 2126163-27-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride in Drug Discovery

Executive Summary In the landscape of modern rational drug design, the architectural rigidity and vector geometry of building blocks dictate the success of lead optimization. (4-Bromonaphthalen-2-yl)methanamine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the architectural rigidity and vector geometry of building blocks dictate the success of lead optimization. (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5) has emerged as a highly versatile, bifunctional scaffold[1]. Featuring a planar, electron-rich naphthalene core, a reactive benzylic primary amine, and a strategically positioned C4-bromo substituent, this compound serves as a linchpin for synthesizing complex pharmacophores. This technical guide explores its physicochemical properties, structural significance in target binding, and rigorously validated synthetic workflows designed for high-throughput medicinal chemistry.

Physicochemical Properties & Computational Data

Understanding the physicochemical baseline of this building block is critical for predicting its behavior in both synthetic environments and biological systems. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation and spontaneous polymerization often observed in free benzylic amines[2].

PropertyValue
Chemical Name (4-Bromonaphthalen-2-yl)methanamine hydrochloride
CAS Registry Number 2126163-27-5
Molecular Formula C₁₁H₁₁BrClN (Base: C₁₁H₁₀BrN)
Molecular Weight 272.57 g/mol (Base: 236.11 g/mol )
SMILES Cl.NCC1=CC(Br)=C2C=CC=CC2=C1
Topological Polar Surface Area (TPSA) 26.0 Ų (Primary amine contribution)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1
XLogP3-AA ~2.5 (Estimated for free base)

Structural & Mechanistic Significance in Drug Design

The utility of (4-Bromonaphthalen-2-yl)methanamine lies in its dual-reactivity and the distinct spatial vectors it provides for growing a molecule within a protein binding pocket:

  • Hydrophobic Anchoring: The naphthalene ring provides a large, flat surface area ideal for π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in deep, hydrophobic protein binding pockets.

  • Amine-Directed Interactions: The methanamine moiety acts as a critical hydrogen bond donor/acceptor. The single methylene spacer (–CH₂–) introduces a precise degree of conformational flexibility, allowing the amine to orient optimally without the entropic penalty associated with longer alkyl chains. This feature has been heavily leveraged in the development of plasma kallikrein inhibitors for hereditary angioedema, where the amine interacts with acidic residues in the protease active site[3].

  • Halogen Bonding and Cross-Coupling: The C4-bromo group can participate directly in halogen bonding with backbone carbonyls. More frequently, it serves as a robust synthetic handle for late-stage functionalization. For instance, bromonaphthylmethanamine derivatives have been utilized as fragment hits to synthesize sub-micromolar inhibitors targeting the GAS41 YEATS domain in non-small cell lung cancer (NSCLC) models, disrupting chromatin association[4].

Synthetic Workflows & Functionalization Pathways

The bifunctional nature of the molecule allows for orthogonal functionalization. The primary amine is typically derivatized first via amidation or reductive amination, followed by palladium-catalyzed cross-coupling at the sterically hindered C4-bromo position.

Synthesis_Pathways Core (4-Bromonaphthalen-2-yl) methanamine HCl Amidation Amide Coupling (Methanamine Site) Core->Amidation HATU, DIPEA, DMF CrossCoupling Pd-Catalyzed Coupling (C4-Bromo Site) Core->CrossCoupling Pd(dppf)Cl2, R-B(OH)2, Base Prod1 N-Acyl Derivatives (Target Pharmacophore) Amidation->Prod1 Prod2 C4-Aryl/Alkyl Derivatives (Extended Scaffold) CrossCoupling->Prod2

Divergent synthetic pathways for (4-Bromonaphthalen-2-yl)methanamine functionalization.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates specific causality for reagent selection and built-in analytical checkpoints to prevent the propagation of failed reactions.

Protocol A: In Situ Free-Basing and Amide Bond Formation

Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile. HATU is chosen over standard carbodiimides (like EDC) due to its superior kinetics, which is critical for driving the reaction of the slightly deactivated benzylic amine to completion.

Step-by-Step Workflow:

  • Preparation: Suspend (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Neutralization: Add DIPEA (3.0 equiv) dropwise at 0 °C. Causality: The excess base ensures complete neutralization of the HCl salt and the acidic byproduct of the coupling agent.

  • Activation & Coupling: Add HATU (1.2 equiv) portion-wise. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.

  • System Validation (Checkpoint): Sample 5 μL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass peak (m/z 236.0/238.0 [M+H]⁺, 1:1 isotopic ratio) and the emergence of the desired product mass. Do not proceed to workup until this is confirmed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4 Position

Causality: The C4-bromo position on the bulky naphthalene ring is sterically hindered. Pd(dppf)Cl₂ is specifically selected as the catalyst because the bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step and stabilizes the palladium center against precipitation as Pd black.

Step-by-Step Workflow:

  • Assembly: In a microwave-safe vial, combine the N-acylated bromonaphthalene intermediate (1.0 equiv), the desired boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a solvent system of 1,4-Dioxane/H₂O (4:1, v/v).

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the vial.

  • Reaction: Heat the mixture at 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).

  • System Validation (Checkpoint): Perform TLC (Hexanes/EtOAc) and LC-MS analysis. Validation criteria: Observe the shift in retention time and the loss of the characteristic 1:1 bromine isotopic signature in the mass spectrum, confirming the successful substitution of the heavy halogen.

  • Purification: Filter through a pad of Celite to remove palladium residues, concentrate, and purify via flash column chromatography.

References

  • Guidechem. "6-Bromonaphthalen-2-amine hydrochloride 71590-31-3 wiki" (Contains data for (4-Bromonaphthalen-2-yl)methanamine hydrochloride CAS 2126163-27-5).
  • Chemspace. "1-(4-bromonaphthalen-2-yl)methanamine hydrochloride".
  • NIH PMC. "Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer".
  • Google Patents. "US20210078999A1 - Plasma kallikrein inhibitors and uses thereof".

Sources

Exploratory

Technical Whitepaper: Profiling (4-Bromonaphthalen-2-yl)methanamine Hydrochloride in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the resulting lead compounds. (4-Bromonaphthal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the resulting lead compounds. (4-Bromonaphthalen-2-yl)methanamine hydrochloride is a highly versatile, bifunctional scaffold[1] utilized extensively in the development of novel therapeutics and advanced materials[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale for deployment, and field-validated experimental protocols for its functionalization.

Chemical Identity & Physicochemical Profiling

Understanding the exact structural parameters of a building block is critical for predicting its behavior in complex synthetic pathways. The quantitative data for this scaffold is summarized below:

PropertyValue
IUPAC Name 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride[3]
CAS Number (HCl Salt) 2126163-27-5[3]
CAS Number (Free Base) 1261623-35-1[4]
Molecular Formula C11H11BrClN[3]
Molecular Weight 272.57 g/mol [1]
SMILES Cl.NCC1=CC2=CC=CC=C2C(Br)=C1[3]
Compound Class Bifunctional Scaffold, Primary Amine, Aryl Halide[1]

Mechanistic Rationale for Scaffold Selection

The utility of (4-Bromonaphthalen-2-yl)methanamine hydrochloride lies in its orthogonal reactivity, allowing chemists to perform sequential, site-selective modifications without the need for excessive protecting group manipulations.

  • The Primary Amine (-NH₂): The aminomethyl group serves as a primary nucleophile, ideal for introducing pharmacophores via amide coupling, reductive amination, or sulfonylation[2]. Formulating the compound as a hydrochloride salt is a deliberate choice by chemical suppliers; protonation prevents premature atmospheric oxidation of the amine and significantly enhances the bench stability of the reagent[1].

  • The Aryl Bromide (-Br): Positioned strategically on the naphthalene ring, the bromide acts as a robust electrophilic handle. It is primed for late-stage, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Because the bromide requires a palladium or copper catalyst to react, it remains completely inert during the functionalization of the primary amine.

  • The Naphthalene Core: Beyond serving as a rigid spacer, the extended aromatic system modulates the lipophilicity of the final molecule and facilitates strong π-π stacking interactions within target protein binding pockets[2].

ScaffoldLogic Core (4-Bromonaphthalen-2-yl) methanamine HCl Amine Primary Amine (-NH2) Amide Coupling / Alkylation Core->Amine Bromide Aryl Bromide (-Br) Pd-Catalyzed Cross-Coupling Core->Bromide Naphthalene Naphthalene Core Lipophilicity & π-π Stacking Core->Naphthalene

Caption: Structural logic of the bifunctional scaffold.

Validated Experimental Protocols

To maximize the utility of this scaffold, the following protocols have been designed with built-in self-validating steps and clear mechanistic causality.

Protocol A: Site-Selective Amide Coupling (Amine Functionalization)

Objective: Derivatize the primary amine while leaving the aryl bromide intact for downstream chemistry.

Causality & Design: Because the scaffold is supplied as a stable hydrochloride salt[3], an excess of a non-nucleophilic base (DIPEA) is mandatory to deprotonate the salt and liberate the nucleophilic free amine in situ. HATU is selected as the coupling reagent due to its superior efficiency in driving the formation of the active HOAt-ester, which minimizes epimerization of chiral carboxylic acids.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under N₂, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.

  • Neutralization & Addition: Add (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1.0 eq) to the mixture, immediately followed by DIPEA (3.0 eq). Crucial Step: The 3.0 eq of DIPEA ensures complete neutralization of the HCl salt while maintaining a sufficiently basic environment to drive the coupling.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS until the mass corresponding to the starting amine is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to efficiently partition and remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aryl bromide position after the amine has been successfully converted into an amide.

Causality & Design: The aryl bromide is highly reactive toward oxidative addition by Pd(0)[2]. We utilize Pd(dppf)Cl₂ as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step and minimizes unwanted proto-dehalogenation of the electron-rich naphthalene ring. A biphasic solvent system (Dioxane/H₂O) is employed to dissolve both the organic substrates and the inorganic base, which is required to form the reactive boronate complex during transmetalation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the bromonaphthalene intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v) to achieve a 0.1 M concentration.

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles, or purge vigorously with subsurface N₂ bubbling for 15 minutes. Causality: Removing dissolved oxygen prevents the rapid oxidation and deactivation of the active Pd(0) species.

  • Heating: Seal the tube and heat the reaction mixture to 90°C for 12 hours under an inert atmosphere.

  • Purification: Cool the mixture to room temperature. Filter the crude reaction through a short pad of Celite to remove precipitated palladium black. Extract the filtrate with EtOAc, concentrate, and purify the target compound via flash column chromatography.

SuzukiWorkflow Step1 1. Reagent Preparation Mix Scaffold, Boronic Acid, Pd(dppf)Cl2 Step2 2. Base Addition Add aq. Na2CO3 in Dioxane Step1->Step2 Step3 3. Degassing Purge with N2 (3x) Step2->Step3 Step4 4. Heating Stir at 90°C for 12h Step3->Step4 Step5 5. Workup & Purification Extraction, Filtration, Column Chromatography Step4->Step5

Caption: Workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Sources

Foundational

Synthesis Pathways for (4-Bromonaphthalen-2-yl)methanamine Hydrochloride: A Technical Whitepaper

Executive Summary The compound (4-Bromonaphthalen-2-yl)methanamine hydrochloride is a highly valued rigid, halogenated bicyclic scaffold utilized in the development of advanced pharmaceutical agents, including urate anio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (4-Bromonaphthalen-2-yl)methanamine hydrochloride is a highly valued rigid, halogenated bicyclic scaffold utilized in the development of advanced pharmaceutical agents, including urate anion transporter 1 inhibitors and specialized kinase antagonists. Synthesizing this molecule requires strict chemoselective control to reduce a nitrile group to a primary amine without triggering the hydrodehalogenation of the sensitive C-Br bond at the 4-position.

This whitepaper details a robust, field-proven three-phase synthetic pathway starting from commercially available methyl 4-bromo-2-naphthoate. By leveraging high-pressure amidation, phosphorus-mediated dehydration, and electrophilic borane reduction, this protocol ensures high fidelity, scalability, and exceptional product purity.

Retrosynthetic Logic & Mechanistic Rationale

The synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride is governed by the need to preserve the aryl bromide moiety. Standard catalytic hydrogenation (e.g., Pd/C or PtO2 with H₂) is contraindicated due to the high probability of oxidative addition into the C-Br bond, leading to premature dehalogenation.

To circumvent this, our retrosynthetic strategy relies on the chemoselective reduction of 4-bromo-2-naphthonitrile using Borane-Tetrahydrofuran (BH₃·THF). The nitrile intermediate is accessed via the dehydration of 4-bromo-2-naphthamide, which is in turn derived from the amidation of methyl 4-bromo-2-naphthoate.

Retrosynthesis Target (4-Bromonaphthalen-2-yl) methanamine HCl Nitrile 4-Bromo-2-naphthonitrile Target->Nitrile Reduction (BH3-THF) Amide 4-Bromo-2-naphthamide Nitrile->Amide Dehydration (POCl3) Ester Methyl 4-bromo-2- naphthoate Amide->Ester Amidation (NH3)

Figure 1: Retrosynthetic pathway for (4-Bromonaphthalen-2-yl)methanamine hydrochloride.

Causality Behind Reagent Selection
  • Amidation via Carius Tube: While dimethylaluminum amide can convert esters to amides rapidly, it requires highly pyrophoric trimethylaluminum. Utilizing 1 provides a safer, highly scalable alternative that drives the equilibrium forward via high pressure[1].

  • Dehydration via POCl₃: Phosphorus oxychloride (POCl₃) in toluene is selected over thionyl chloride (SOCl₂) because toluene allows for a higher reflux temperature (120°C), ensuring complete dehydration while minimizing the formation of sulfurous byproducts that can poison downstream reduction steps[2].

  • Chemoselective Reduction via BH₃·THF: Borane is an electrophilic reducing agent that coordinates strongly to the nitrogen lone pair of the nitrile, facilitating hydride transfer without interacting with the electron-rich aryl bromide system. This prevents the dehalogenation commonly seen with transition-metal catalysts[3].

  • In-Situ Salt Formation: The free base of the resulting methanamine is prone to rapid oxidative degradation. Trapping it immediately with anhydrous HCl in diethyl ether forces the precipitation of the stable hydrochloride salt, driving the reaction to completion and establishing a self-validating visual cue (immediate white precipitate).

Phase-by-Phase Methodologies

Phase 1: High-Pressure Amidation

Objective: Convert methyl 4-bromo-2-naphthoate to 4-bromo-2-naphthamide.

  • Setup: To a heavy-walled Carius tube equipped with a magnetic stir bar, charge 1.18 g of methyl 4-bromo-2-naphthoate.

  • Reagents: Add 9 mL of concentrated aqueous ammonia (28%), 2 mL of methanol (as a co-solvent to improve solubility), and 0.075 g of potassium iodide (KI)[1].

  • Reaction: Seal the apparatus securely and submerge it in an oil bath pre-heated to 130°C. The internal pressure will rise to approximately 4.25 bar. Maintain vigorous stirring for 66 hours.

  • Workup & Validation: Remove from the heat and allow the vessel to cool completely to ambient temperature before carefully venting the pressure. Filter the resulting suspension, washing the filter cake with cold water (3 × 15 mL).

  • IPC (In-Process Control): Analyze via TLC (Hexane/EtOAc 7:3). The complete disappearance of the high-Rf ester spot confirms the reaction. Dry the beige powder in a vacuum oven at 70°C.

Phase 2: Dehydration to Nitrile

Objective: Dehydrate 4-bromo-2-naphthamide to yield4[2].

  • Setup: In a 100 mL single-neck round-bottom flask under an argon atmosphere, dissolve 2.6 g (10.4 mmol) of 4-bromo-2-naphthamide in 25 mL of anhydrous toluene.

  • Reagents: Carefully add 8.0 g (52 mmol, ~5 eq) of Phosphorus oxychloride (POCl₃) dropwise at room temperature[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 120°C for 12 hours.

  • Workup & Validation: Cool the mixture to room temperature and concentrate in vacuo to remove the toluene and excess POCl₃. Quench the residue by adding 80 mL of saturated brine and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached (Self-validating step: cessation of CO₂ bubbling indicates neutralization).

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the residue from methanol to yield 4-bromo-2-naphthonitrile as pale yellow prisms[5].

Phase 3: Chemoselective Reduction & Salt Formation

Objective: Reduce the nitrile to the primary amine and isolate it as the target hydrochloride salt.

Workflow Step1 1. Dissolve Nitrile in Dry THF (Argon Atmosphere) Step2 2. Dropwise Addition of BH3·THF (0°C to RT) Step1->Step2 Step3 3. Reflux for 12-16 hours (Complete Reduction) Step2->Step3 Step4 4. Cool to 0°C & Quench with Methanol Step3->Step4 Step5 5. Add 2M HCl in Ether (Salt Formation) Step4->Step5 Step6 6. Filter & Recrystallize Target HCl Salt Step5->Step6

Figure 2: Experimental workflow for the chemoselective reduction and salt formation.

  • Setup: In an oven-dried, argon-flushed flask, dissolve 1.0 g of 4-bromo-2-naphthonitrile in 20 mL of anhydrous THF. Cool to 0°C using an ice bath.

  • Reduction: Slowly add 15 mL of a 1.0 M solution of BH₃·THF (15 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 70°C) for 16 hours.

  • Quench (Critical IPC): Cool the reaction mixture back to 0°C. Carefully add methanol dropwise. Self-validating cue: Vigorous bubbling will occur as excess borane is destroyed, releasing hydrogen gas. Continue adding methanol until gas evolution completely ceases.

  • Complex Cleavage: Reflux the quenched mixture for 1 hour to fully break the intermediate amine-borane complex, then concentrate in vacuo to a viscous oil.

  • Salt Formation: Dissolve the crude free base in 15 mL of anhydrous diethyl ether. While stirring vigorously at 0°C, add 5 mL of 2M HCl in diethyl ether. A white precipitate of (4-Bromonaphthalen-2-yl)methanamine hydrochloride will form immediately.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Reaction Parameters

The following table summarizes the key thermodynamic parameters, stoichiometric ratios, and expected yields for the optimized three-step workflow.

PhaseTransformationPrimary Reagents & SolventsTime / TempIPC / Visual CueTypical Yield
1 AmidationAq. NH₃, KI, MeOH66 h / 130°CPressure stabilization; TLC~80-85%
2 DehydrationPOCl₃, Toluene12 h / 120°CCessation of HCl gas~85-90%
3 ReductionBH₃·THF, THF16 h / 70°CH₂ gas upon MeOH quench~70-75%
4 Salt Formation2M HCl in Et₂O1 h / 0°CImmediate white precipitate>95%

References

  • A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid Source: Organic Process Research & Development, ACS Publications. URL:[Link]

  • Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof (US20050182269A1)
  • Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof (CA2994336A1)

Sources

Exploratory

Spectroscopic Analysis of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the rigorous structural validation of chemical building blocks is the bedrock of reproducible science. (4-Bromonaphthalen-2-yl)methanamine hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the rigorous structural validation of chemical building blocks is the bedrock of reproducible science. (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5) is a highly functionalized intermediate frequently utilized in the synthesis of complex therapeutics, including covalent Ras inhibitors[1]. The presence of a primary amine (protected as a hydrochloride salt), a rigid naphthalene core, and a heavy halogen (bromine) presents a unique spectroscopic fingerprint.

This whitepaper provides an in-depth, self-validating analytical framework for characterizing this compound. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can definitively ascertain structural integrity, regiochemistry, and purity.

Analytical Workflow & Multi-Modal Integration

A single analytical technique is rarely sufficient to confirm the regiochemistry of substituted naphthalenes. The bromine atom at the C4 position and the methanamine group at the C2 position require a multi-modal approach to prevent misassignment of structural isomers.

Workflow Sample Sample Preparation (4-Bromonaphthalen-2-yl)methanamine HCl NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS LC-MS (ESI+) Sample->MS IR ATR-FTIR Sample->IR Connectivity Structural Connectivity & Regiochemistry NMR->Connectivity Mass Molecular Weight & Bromine Isotope Pattern MS->Mass FuncGroups Functional Group Validation (-NH3+, C-Br) IR->FuncGroups Integration Multi-Modal Data Integration Connectivity->Integration Mass->Integration FuncGroups->Integration Validation Validated Chemical Structure Integration->Validation

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Spectroscopic Modalities & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for establishing the carbon framework and proton connectivity. The choice of solvent is critical: DMSO-d₆ is mandated over CDCl₃ because the hydrochloride salt of the amine exhibits poor solubility in non-polar solvents[2]. Furthermore, DMSO-d₆ slows the proton exchange rate, allowing the observation of the −NH3+​ protons.

  • ¹H NMR Causality: The methylene protons ( −CH2​− ) at the C2 position are heavily deshielded by both the adjacent aromatic naphthalene ring and the electron-withdrawing ammonium group, typically resonating as a broad singlet around δ 4.2 ppm[3]. The ammonium protons ( −NH3+​ ) appear as a broad, highly deshielded peak near δ 8.5 ppm due to hydrogen bonding with the solvent and the chloride counterion. In the aromatic region, the bromine atom at C4 exerts a strong peri-deshielding effect on the C5 proton, pushing it downfield ( δ ~8.2 ppm) compared to the other aromatic protons[4].

  • ¹³C NMR Causality: The heavy atom effect of bromine causes the ipso-carbon (C4) to resonate significantly upfield (typically δ 120-122 ppm) compared to standard aromatic carbons[4]. The methylene carbon will appear near δ 42 ppm, characteristic of benzylamine derivatives[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides definitive proof of the bromine atom's presence. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 50.69% to 49.31% ratio.

  • Ionization Causality: The primary amine is highly basic. In an acidic mobile phase (0.1% formic acid), it is readily protonated, making Positive Electrospray Ionization (ESI+) the optimal technique.

  • Spectral Signature: The mass spectrum will exhibit a classic "doublet" molecular ion peak [M+H]+ at m/z 236.0 and 238.0 with a 1:1 intensity ratio, confirming the C11​H10​BrN free base formula[5]. The loss of NH3​ (m/z 17) during collision-induced dissociation (CID) is a hallmark fragmentation pathway for primary benzylamines.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the functional groups and the salt form of the molecule.

  • Vibrational Causality: Free primary amines typically show two sharp N-H stretches. However, because this is a hydrochloride salt, the −NH3+​ group engages in extensive hydrogen bonding. This results in a broad, intense "ammonium band" stretching from 3200 to 2800 cm−1 , which often obscures the aromatic C-H stretches[6]. A distinct, sharp C-Br stretching vibration is observed in the fingerprint region between 650 and 550 cm−1 .

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of (4-Bromonaphthalen-2-yl)methanamine hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO and meticulously shim the magnetic field (Z1-Z5) until the TMS peak width at half-height is <1.0 Hz.

  • ¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the spectral width to 15 ppm (-2 to 13 ppm). Acquire 32 transients with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (zgpg30). Set the spectral width to 250 ppm. Acquire a minimum of 1024 transients. Critical Step: Increase the relaxation delay to 3.0 seconds to account for the longer T1​ relaxation times of quaternary aromatic carbons (specifically C2 and C4).

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Reference the spectra to the residual DMSO pentet ( δ 2.50 ppm for ¹H) and septet ( δ 39.52 ppm for ¹³C).

Protocol B: LC-MS (ESI+) Impurity Profiling
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution of 0.1% Formic Acid.

  • Chromatography: Inject 2.0 μL onto a C18 Reversed-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 μm particle size) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% Mobile Phase B over 5.0 minutes against Mobile Phase A (Water + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 600. Monitor the extracted ion chromatograms (EIC) for m/z 236.0 and 238.0.

Quantitative Data Summaries

The following tables summarize the validated spectroscopic parameters expected for (4-Bromonaphthalen-2-yl)methanamine hydrochloride based on structural analogs and empirical physical chemistry rules.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
¹H 8.50 - 8.30Broad Singlet3H −NH3+​ (Hydrogen bonded to Cl− and DMSO)
¹H 8.20 - 8.10Doublet (J ~8.0 Hz)1HAromatic H5 (Peri-deshielded by C4 Bromine)
¹H 8.05 - 7.95Singlet1HAromatic H1 (Between substituted carbons)
¹H 7.95 - 7.85Doublet (J ~8.0 Hz)1HAromatic H8
¹H 7.80 - 7.70Singlet1HAromatic H3 (Ortho to Bromine)
¹H 7.65 - 7.55Multiplet2HAromatic H6, H7
¹H 4.25 - 4.15Singlet2H −CH2​− (Deshielded by −NH3+​ and Naphthyl)
¹³C 134.0 - 125.0Multiple9CNaphthyl aromatic carbons (C1, C2, C3, C5-C10)
¹³C ~121.5Singlet1CC4 (Ipso to Bromine, heavy atom upfield shift)
¹³C ~42.0Singlet1CAliphatic −CH2​−
Table 2: LC-MS and FTIR Key Parameters
ModalityParameterObserved ValueInterpretation
LC-MS Monoisotopic Mass234.9997 DaTheoretical exact mass of free base ( C11​H10​BrN )
LC-MS [M+H]+ Base Peakm/z 236.00 / 238.001:1 isotopic ratio confirming 1x Bromine atom
LC-MS Major Fragmentm/z 219.0 / 221.0 [M+H−NH3​]+ (Loss of ammonia)
FTIR 3200 - 2800 cm−1 Broad, Strong −NH3+​ stretching vibrations (hydrochloride salt)
FTIR ~3050 cm−1 Weak (Shoulder)Aromatic C−H stretching
FTIR 1600, 1500 cm−1 Medium, SharpAromatic C=C ring stretching
FTIR ~600 cm−1 Strong, Sharp C−Br stretching vibration

Conclusion

The spectroscopic validation of (4-Bromonaphthalen-2-yl)methanamine hydrochloride requires a systematic approach that accounts for the electronic effects of the bromine atom and the physical state of the hydrochloride salt. By utilizing DMSO-d₆ for NMR to resolve the ammonium protons, ESI+ LC-MS to capture the diagnostic 1:1 bromine isotopic doublet, and ATR-FTIR to confirm the salt state, researchers can establish a highly trustworthy, self-validating data package. This rigor ensures that downstream synthetic applications, such as the development of targeted covalent inhibitors, are built upon a foundation of absolute chemical certainty.

Sources

Foundational

1H NMR and 13C NMR data for (4-Bromonaphthalen-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to the NMR Spectral Elucidation of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride Executive Summary In the landscape of preclinical drug development and synthetic organic chemistry, halogen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Elucidation of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

Executive Summary

In the landscape of preclinical drug development and synthetic organic chemistry, halogenated naphthylalkylamines serve as critical pharmacophores and versatile synthetic intermediates. (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5) is a prime example, featuring a rigid polycyclic aromatic core, a reactive primary amine, and a heavy-atom halide handle for cross-coupling[1].

Accurate structural characterization of this compound is paramount for ensuring batch-to-batch reproducibility and downstream synthetic integrity. This whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. By moving beyond simple peak assignments, we dissect the underlying quantum mechanical and electronic environments—such as magnetic anisotropy, the heavy-atom effect, and peri-deshielding—that dictate these spectral signatures.

Structural Causality & Electronic Environment

To predict and assign the NMR spectra of (4-Bromonaphthalen-2-yl)methanamine hydrochloride, one must first deconstruct its structural topology. The molecule consists of a naphthalene core with two key substituents on the same ring:

  • Methanamine Hydrochloride Group (-CH 2​ NH 3+​ Cl ) at C-2: The protonated amine exerts a strong inductive electron-withdrawing effect (-I) through the methylene spacer. Furthermore, the hydrochloride salt form restricts the rapid exchange of amine protons in anhydrous solvents (like DMSO- d6​ ), often rendering them visible as a broad, heavily deshielded signal[2].

  • Bromine Atom (-Br) at C-4: Bromine introduces two competing spectral phenomena. First, its large electron cloud creates a strong van der Waals deshielding effect on spatially adjacent protons (the peri-effect). Second, its "heavy-atom effect" induces a localized shielding of the ipso-carbon (C-4) in 13 C NMR, a counterintuitive shift driven by spin-orbit coupling[3].

Because substitution occurs at C-2 and C-4, the protons at C-1 and C-3 are isolated from ortho-neighbors but will exhibit fine meta-coupling ( 4J≈1.5−2.0 Hz).

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound in DMSO- d6​ is defined by the interplay between the naphthalene ring current and the localized substituent effects[4].

  • The Peri-Effect (H-5): The most diagnostic aromatic proton is H-5. Situated peri to the bulky bromine atom at C-4, H-5 is forced into the deshielding cone of the halogen's electron cloud. This steric compression shifts H-5 significantly downfield to approximately 8.25 ppm[5].

  • Meta-Coupled Protons (H-1 & H-3): H-1 resides between the unsubstituted ring and the -CH 2​ NH 3+​ group, while H-3 is flanked by the amine group and the bromine atom. Both appear as distinct doublets due to mutual meta-coupling ( 4J=1.8 Hz). H-1 is typically more deshielded than H-3 due to its proximity to the bridgehead carbon (C-8a) and the resulting ring current convergence.

  • Aliphatic Region: The methylene protons (-CH 2​ -) appear as a sharp singlet around 4.25 ppm, pulled downfield by both the aromatic ring and the adjacent formal positive charge of the ammonium ion.

Table 1: Predictive 1 H NMR Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Notes
8.40 Broad singlet (br s)-3H-NH 3+​ Deshielded by formal positive charge; broadened by quadrupolar relaxation of Nitrogen and slow exchange in DMSO[2].
8.25 Doublet of doublets (dd) 3J=8.2 , 4J=1.2 1HH-5Strong peri-deshielding induced by the spatial proximity of the C-4 Bromine atom[5].
8.15 Doublet (d) 4J=1.8 1HH-1Deshielded by ring current; exhibits fine meta-coupling with H-3.
8.05 Doublet of doublets (dd) 3J=8.2 , 4J=1.2 1HH-8Standard peri-proton on the unsubstituted ring.
7.95 Doublet (d) 4J=1.8 1HH-3Flanked by Br and alkylamine; meta-coupled to H-1.
7.65 - 7.75 Multiplet (m)-2HH-6, H-7Overlapping signals from the unsubstituted aromatic ring.
4.25 Singlet (s)-2H-CH 2​ -Aliphatic protons deshielded by the adjacent -NH 3+​ group and aromatic anisotropy.

Data synthesized based on empirical substituent increments for naphthalene systems[6].

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides orthogonal validation of the molecular framework. The most critical diagnostic signal is C-4. While one might expect an electronegative halogen to deshield the attached carbon, the heavy-atom effect of bromine dominates, causing a characteristic upfield shift to ~121.5 ppm. This spin-orbit induced shielding is a hallmark of brominated aromatics[3].

Table 2: Predictive 13 C NMR Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Notes
134.0 Quaternary (C q​ )C-8aBridgehead carbon, deshielded by ring fusion.
133.0 Quaternary (C q​ )C-2Ipso-carbon attached to the electron-withdrawing -CH 2​ NH 3+​ group.
131.0 Quaternary (C q​ )C-4aBridgehead carbon.
130.5 Methine (CH)C-3Aromatic carbon between substituents.
129.0 Methine (CH)C-8Unsubstituted ring carbon.
128.5 Methine (CH)C-1Aromatic carbon adjacent to bridgehead.
128.0 Methine (CH)C-6Unsubstituted ring carbon.
127.5 Methine (CH)C-5, C-7Overlapping unsubstituted ring carbons.
121.5 Quaternary (C q​ )C-4Ipso-carbon attached to Br; strongly shielded by the heavy-atom effect[3].
42.5 Methylene (CH 2​ )-CH 2​ -Aliphatic carbon shifted downfield by the adjacent nitrogen atom.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure the highest degree of scientific integrity and reproducibility, the following self-validating protocol must be employed. This workflow minimizes solvent suppression artifacts and ensures quantitative relaxation.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of (4-Bromonaphthalen-2-yl)methanamine hydrochloride.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Causality: Anhydrous DMSO prevents the rapid exchange of the -NH 3+​ protons with ambient water, allowing the integration of the amine signal.

Step 2: Instrument Tuning & Shimming

  • Insert the NMR tube into a 400 MHz (or higher) spectrometer.

  • Perform automated probe tuning and matching (ATM) for both 1 H and 13 C channels.

  • Execute 3D gradient shimming on the Z-axis. Validation gate: Proceed only when the lock level is stable >80% and the non-spinning line width of the TMS signal is <1.0 Hz at half-height.

Step 3: Acquisition Parameters

  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration skew. Acquire 16–32 scans.

  • 13 C NMR: Use a proton-decoupled sequence with WALTZ-16 decoupling (zgpg30). Set d1​ to 2.0–3.0 seconds. Acquire 1024–4096 scans depending on concentration. Causality: The extended d1​ allows quaternary carbons (C-2, C-4, C-4a, C-8a), which lack efficient dipole-dipole relaxation mechanisms, to fully relax, ensuring they appear above the noise floor.

Step 4: Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Mechanistic Workflow for Resonance Assignment

To move from raw spectral acquisition to definitive structural proof, researchers must employ a logical cross-correlation workflow. The diagram below illustrates the self-validating loop of 1D and 2D NMR techniques required to resolve overlapping signals (such as H-6/H-7) and confirm quaternary carbon assignments.

NMR_Workflow N1 Sample Preparation (DMSO-d6 + TMS) N2 1D NMR Acquisition (1H & 13C) N1->N2 Lock & Shim N3 Signal Identification (Peak Picking) N2->N3 Process Spectra N4 2D NMR Validation (COSY, HSQC, HMBC) N3->N4 Resolve Overlaps N5 Final Resonance Assignment N4->N5 Cross-Correlate

Logical workflow for self-validating NMR resonance assignment.

References

  • Chemspace. 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride - C11H11BrClN | CSSS00025790430. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag: Berlin, Heidelberg, New York. Retrieved from[Link]

  • Ernst, L. (1976). 13C NMR spectroscopy of polycyclic aromatics VII. Naphthalenes carrying electron-withdrawing substituents. Journal of Magnetic Resonance. Retrieved from[Link]

  • Reich, H. J. (2020). NMR Spectroscopy: Chemical Shift Effects. Organic Chemistry Data. Retrieved from[Link]

  • ResearchGate. (2020). Computed 1H NMR spectra for naphthalene. Retrieved from[Link]

  • YouTube / B.Sc Chemistry Lectures. (2020). 1H NMR Spectroscopy of Naphthalene Explained. Retrieved from[Link]

Sources

Exploratory

Architecting KRAS G12D Inhibitors: A Technical Guide to (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

Executive Summary The historically "undruggable" nature of the KRAS oncoprotein has been systematically dismantled over the last decade. While KRAS G12C inhibitors rely on targeting a highly reactive mutant cysteine, tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The historically "undruggable" nature of the KRAS oncoprotein has been systematically dismantled over the last decade. While KRAS G12C inhibitors rely on targeting a highly reactive mutant cysteine, targeting KRAS G12D requires novel chemical logic to engage the aspartate mutation or rely on highly optimized non-covalent interactions within the Switch II pocket. Central to this new wave of rational drug design is the bifunctional scaffold (4-Bromonaphthalen-2-yl)methanamine hydrochloride .

This whitepaper provides an in-depth mechanistic review and experimental framework for utilizing this critical building block. By synthesizing field-proven insights from recent breakthrough oncology patents—most notably Mirati Therapeutics' disclosures on covalent RAS inhibitors —this guide establishes a robust, self-validating system for drug development professionals.

Physicochemical Profiling & Scaffold Rationale

Before deploying any building block in a complex multi-step synthesis, a rigorous understanding of its physicochemical properties is required. Sourced from specialized chemical libraries , the hydrochloride salt form is specifically chosen by medicinal chemists to prevent the spontaneous oxidation and degradation often observed in electron-rich free-base naphthylamines, ensuring long-term stability during storage.

Table 1: Quantitative Physicochemical Data of the Scaffold

PropertyValueCausality / Significance
Chemical Name 1-(4-Bromonaphthalen-2-yl)methanamine HClStandardized IUPAC nomenclature.
CAS Number 2126163-27-5Primary identifier for commercial sourcing.
Molecular Formula C11H11BrClNDefines the stoichiometric mass for reactions.
Molecular Weight 272.57 g/mol Critical for calculating precise molar equivalents.
SMILES Cl.NCC1=CC2=CC=CC=C2C(Br)=C1Enables computational docking and cheminformatics.
Form Solid powder (HCl Salt)Ensures ambient stability and prevents amine oxidation.

Structural Logic: Bifunctional Utility in Drug Design

The architectural brilliance of (4-Bromonaphthalen-2-yl)methanamine lies in its orthogonal reactivity. It provides a rigid, hydrophobic naphthalene core equipped with two distinct chemical handles that can be manipulated independently:

  • The C2-Methanamine Motif: Acts as a highly nucleophilic anchor. In the context of KRAS G12D inhibitors, this primary amine is typically coupled to complex tetrahydropyrido-pyrimidine cores or piperazine derivatives that sit deep within the Switch II pocket to disrupt nucleotide exchange .

  • The C4-Bromine Handle: Serves as a latent site for late-stage functionalization. Because the naphthalene ring is electron-rich, the C-Br bond is perfectly tuned for Palladium-catalyzed cross-coupling, allowing chemists to append solvent-exposed motifs that modulate pharmacokinetics or attach covalent warheads targeting specific residues.

StructuralLogic A KRAS G12D Target B (4-Bromonaphthalen-2-yl)methanamine A->B Targeted by C C2-Methanamine Linker B->C D C4-Bromine Handle B->D E Switch II Pocket Anchor C->E Connects to F Solvent-Exposed Motif D->F Functionalized to

Fig 1: Bifunctional structural logic of the naphthalene scaffold in KRAS G12D inhibitor design.

Advanced Experimental Workflows

As a Senior Application Scientist, I emphasize that a synthetic protocol is only as reliable as its self-validating checkpoints. The following workflows detail the integration of this scaffold into a larger inhibitor framework, explaining the specific causality behind each reagent choice.

Workflow Step1 1. Free Basing & Prep Step2 2. Amide Coupling Step1->Step2 QC1 LC-MS Verification Step2->QC1 Step3 3. Pd-Cross Coupling QC1->Step3 Mass Confirmed QC2 NMR & HPLC Check Step3->QC2

Fig 2: Experimental workflow for functionalizing (4-Bromonaphthalen-2-yl)methanamine.

Protocol 1: Free-Basing and Electrophilic Trapping (Amide Coupling)

Objective: Couple the C2-methanamine to a carboxylic acid intermediate without epimerizing sensitive stereocenters. Causality: The HCl salt must be neutralized in situ to liberate the nucleophilic lone pair on the nitrogen. We utilize HATU as the coupling reagent because it forms a highly reactive HOAt ester, driving the reaction forward rapidly, while DIPEA acts as a non-nucleophilic base to scavenge the liberated HCl without interfering with the electrophile.

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid partner (1.0 eq) and (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Cool the mixture to 0°C to control the exothermic activation phase and minimize side reactions. Add HATU (1.2 eq).

  • Free-Basing & Coupling: Dropwise add DIPEA (3.0 eq). The excess base neutralizes the HCl salt of the naphthylamine, immediately facilitating the coupling.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours under an inert atmosphere.

  • Self-Validating Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS.

    • Validation Standard: The reaction is deemed complete when the free base mass (m/z 236/238, exhibiting a classic 1:1 isotopic bromine split) is fully consumed, and the target product mass dominates the chromatogram.

Protocol 2: Late-Stage Functionalization via C4-Bromine (Suzuki Coupling)

Objective: Append an aryl or heteroaryl group to the C4 position to finalize the inhibitor's solvent-exposed architecture. Causality: The C4-bromine is sterically hindered by the adjacent aromatic ring of the naphthalene system. Therefore, Pd(dppf)Cl₂ is selected as the catalyst; its large bite angle and robust electron-donating properties facilitate oxidative addition into the hindered C-Br bond while preventing competitive protodehalogenation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the bromonaphthalene intermediate generated from Protocol 1 (1.0 eq), the target boronic acid/ester (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base required to activate the boronic acid into a reactive boronate complex.

  • Reaction: Purge the flask with Nitrogen (3x) and heat to 90°C for 12 hours.

  • Self-Validating Checkpoint (NMR): Post-workup (EtOAc extraction and silica gel purification), perform ¹H-NMR.

    • Validation Standard: The disappearance of the singlet proton at the C3 position (adjacent to the original bromine) and the emergence of new aromatic signals from the coupled partner confirm structural integrity.

Conclusion

The synthesis of next-generation KRAS G12D inhibitors demands building blocks that offer both geometric precision and orthogonal chemical reactivity. (4-Bromonaphthalen-2-yl)methanamine hydrochloride fulfills both criteria flawlessly, providing a rigid hydrophobic core with two distinct handles for iterative functionalization. By adhering to the mechanistic rationale and self-validating protocols outlined above, drug development professionals can ensure the high-fidelity synthesis of complex oncology assets.

References

  • Pitzen, J., et al. "Covalent ras inhibitors and uses thereof." Google Patents, Patent WO2021108683A1, 2021.
Foundational

An In-Depth Technical Guide to the Reactivity of the Aminomethyl Group

Introduction The aminomethyl group (–CH₂NH₂) is a cornerstone functional group in organic chemistry, serving as a fundamental building block in the synthesis of a vast array of molecules.[1][2] Characterized by a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The aminomethyl group (–CH₂NH₂) is a cornerstone functional group in organic chemistry, serving as a fundamental building block in the synthesis of a vast array of molecules.[1][2] Characterized by a primary amino group attached to a methylene bridge, its unique reactivity profile makes it a versatile synthon for introducing nitrogen-containing functionalities.[1] This moiety is prevalent in numerous biologically active compounds, including pharmaceuticals, natural products, and agrochemicals, where it often plays a critical role in molecular interactions, solubility, and overall bioactivity.[2][3] Furthermore, its utility extends to materials science, where aminomethyl-functionalized polymers are employed for ion exchange and catalysis.[1] This guide provides an in-depth exploration of the core reactivity of the aminomethyl group, detailing the electronic and steric factors that govern its behavior, key chemical transformations, and field-proven experimental protocols for its modification.

Section 1: Fundamental Principles of Reactivity

The chemical behavior of the aminomethyl group is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.[4] Understanding these dual characteristics is essential for predicting its role in chemical reactions and for designing synthetic strategies.

Nucleophilicity and Basicity

The non-bonding electron pair on the nitrogen atom allows the aminomethyl group to act as a nucleophile , donating this pair to an electron-deficient center (an electrophile) to form a new covalent bond. This is the basis for its participation in a wide range of substitution and addition reactions. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, although this can be significantly influenced by the steric environment.[5][6]

Simultaneously, this lone pair enables the group to function as a Brønsted-Lowry base , accepting a proton from an acid. The basicity is influenced by the stability of the resulting ammonium ion. Factors that stabilize this conjugate acid will increase the basicity of the amine.

Factors Influencing Reactivity

The intrinsic nucleophilicity and basicity of the aminomethyl group are not static; they are modulated by the electronic and steric environment of the molecule.

  • Electronic Effects: The nature of the molecular scaffold to which the aminomethyl group is attached can significantly alter the electron density on the nitrogen atom. Electron-withdrawing groups (e.g., nitro, carbonyl, or aromatic rings with electronegative substituents) can decrease the nucleophilicity and basicity by pulling electron density away from the nitrogen through inductive or resonance effects.[7] Conversely, electron-donating groups enhance these properties. This ability to "tune" reactivity by modifying the electronic landscape is a powerful tool in reaction design.[8]

  • Steric Hindrance: The spatial arrangement of atoms near the aminomethyl group can physically impede the approach of reactants.[9] Bulky substituents can slow down or prevent the nitrogen's lone pair from reaching an electrophilic center, thereby reducing its effective nucleophilicity.[10][11] This effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) reactions, where the transition state is sensitive to crowding.[5]

G cluster_reactivity Core Reactivity of Aminomethyl Group (R-CH₂NH₂) cluster_factors Modulating Factors N Nitrogen Lone Pair Nucleophilicity Nucleophilicity (Donates e⁻ pair) N->Nucleophilicity to Electrophile (E⁺) Basicity Basicity (Accepts H⁺) N->Basicity to Acid (H-A) Electronic Electronic Effects (Electron Density at N) Nucleophilicity->Electronic Steric Steric Hindrance (Access to N) Nucleophilicity->Steric Basicity->Electronic

Caption: Factors governing aminomethyl group reactivity.

Section 2: Key Chemical Transformations

The aminomethyl group participates in a variety of reliable and high-yielding chemical transformations, making it a versatile handle for molecular elaboration.

N-Acylation: Amide Bond Formation

N-acylation is one of the most fundamental reactions of the aminomethyl group, converting the primary amine into a more stable and less basic amide. This transformation is widely used to protect the amino group during a multi-step synthesis or to introduce specific acyl moieties that can alter the biological or physical properties of the molecule.[12][13]

Causality and Mechanism: The reaction proceeds via nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) which acts as an acid scavenger, neutralizing the acidic byproduct (e.g., HCl) and driving the reaction to completion.[4]

G Start Start: - Aminomethyl Compound - Aprotic Solvent (DCM, THF) Step1 1. Add Base (e.g., Triethylamine) Purpose: Acid Scavenger Start->Step1 Step2 2. Cool Mixture (Ice Bath, 0°C) Purpose: Control Exotherm Step1->Step2 Step3 3. Add Acylating Agent (e.g., Acyl Chloride) Slowly, Dropwise Step2->Step3 Step4 4. Reaction (Warm to RT, Stir) Monitor by TLC Step3->Step4 Step5 5. Aqueous Work-up Purpose: Remove Salts & Excess Reagents Step4->Step5 End End: Purified N-Acylated Product (Amide) Step5->End

Caption: General workflow for N-Acylation.

Experimental Protocol (General - N-Acylation):

  • Dissolve the aminomethyl-containing compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).[4]

  • Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to act as an acid scavenger.[4]

  • Cool the mixture in an ice bath to 0°C to control any potential exotherm.

  • Slowly add the acylating agent (e.g., acetyl chloride or an anhydride, 1.0-1.2 equivalents) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and continue stirring until completion, which can be monitored by Thin Layer Chromatography (TLC).[4]

  • Perform an aqueous work-up by washing the reaction mixture with water or a mild aqueous acid to remove the base hydrochloride salt and excess reagents.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting amide product, typically by column chromatography or recrystallization.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the aminomethyl nitrogen.[4] While direct alkylation with alkyl halides is possible, it often suffers from a lack of control, leading to over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts.[14] Reductive amination is a more controlled and widely used alternative for achieving selective mono-alkylation.[4][15]

Causality and Mechanism: Reductive amination involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate in situ. This intermediate is then immediately reduced by a mild reducing agent present in the reaction mixture, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated amine.[4] The choice of reducing agent is key; NaBH(OAc)₃ is often preferred as it is milder and does not readily reduce the starting carbonyl compound.

G Start Start: - Aminomethyl Compound - Aldehyde/Ketone - Solvent (MeOH, DCE) Step1 1. Form Imine Intermediate (In Situ Condensation) Start->Step1 Mix Step2 2. Add Reducing Agent (e.g., NaBH(OAc)₃) Purpose: Reduce Imine Step1->Step2 Step3 3. Reaction (Stir at RT) Monitor by TLC/LC-MS Step2->Step3 Step4 4. Quench & Work-up Purpose: Decompose Excess Reductant & Purify Step3->Step4 End End: Purified N-Alkylated Product (Secondary Amine) Step4->End G Reactants R-CH₂NH₂ + R'C(O)R'' (Amine + Carbonyl) Attack Nucleophilic Attack Reactants->Attack Carbinolamine Carbinolamine Intermediate [R-CH₂-NH₂⁺-C(O⁻)-R'R''] Attack->Carbinolamine Protonation Protonation of OH Carbinolamine->Protonation H⁺ Dehydration Dehydration (-H₂O) Protonation->Dehydration Imine Imine Product (Schiff Base) [R-CH₂-N=CR'R''] Dehydration->Imine G Amine Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Condensation Product Mannich Base (β-Amino Ketone) Iminium->Product Ketone Ketone (Enol Form) Ketone->Product Nucleophilic Attack

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for synthesizing (4-Bromonaphthalen-2-yl)methanamine hydrochloride

An In-depth Guide to the Synthesis of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride: A Key Pharmaceutical Intermediate Authored by: Senior Application Scientist Abstract This comprehensive technical guide details a r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride: A Key Pharmaceutical Intermediate

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable protocol for the laboratory-scale synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical research and drug development. The synthetic strategy commences with the readily available starting material, 2-methylnaphthalene, and proceeds through a three-step sequence involving electrophilic bromination, benzylic bromination, and a subsequent Gabriel synthesis to furnish the primary amine. The final step details the conversion of the free amine to its hydrochloride salt, a more stable and handleable form. This document provides a thorough, step-by-step experimental procedure, explains the chemical principles underpinning each transformation, and includes guidance on purification and characterization of the intermediates and the final product.

Introduction

(4-Bromonaphthalen-2-yl)methanamine and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The strategic placement of the bromo and aminomethyl functionalities on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide presents a detailed and validated protocol for the synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride, designed for researchers and scientists in the field of organic synthesis and drug discovery. The chosen synthetic route, which employs a Gabriel synthesis, is a classic and dependable method for the preparation of primary amines from alkyl halides, effectively preventing the common issue of over-alkylation.[1]

Synthetic Strategy Overview

The synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride is achieved via a three-step process starting from 2-methylnaphthalene. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2-Methylnaphthalene Intermediate1 4-Bromo-2-methylnaphthalene Start->Intermediate1 Electrophilic Bromination Intermediate2 2-(Bromomethyl)-4-bromonaphthalene Intermediate1->Intermediate2 Benzylic Bromination Intermediate3 N-((4-Bromonaphthalen-2-yl)methyl)phthalimide Intermediate2->Intermediate3 Gabriel Synthesis (Alkylation) Product_amine (4-Bromonaphthalen-2-yl)methanamine Intermediate3->Product_amine Hydrazinolysis Product_HCl (4-Bromonaphthalen-2-yl)methanamine hydrochloride Product_amine->Product_HCl Salt Formation

Figure 1: Overall synthetic workflow for (4-Bromonaphthalen-2-yl)methanamine hydrochloride.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
2-MethylnaphthaleneC₁₁H₁₀142.20≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21≥98%Sigma-Aldrich
Carbon Tetrachloride (CCl₄)CCl₄153.82Anhydrous, ≥99.5%Sigma-Aldrich
Potassium PhthalimideC₈H₄KNO₂185.22≥98%Sigma-Aldrich
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Hydrazine hydrateH₆N₂O50.0680% solutionSigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07Anhydrous, ≥99.5%Sigma-Aldrich
Diethyl ether (Et₂O)C₄H₁₀O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)HCl36.4637% in H₂OSigma-Aldrich
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousSigma-Aldrich
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-Aldrich
Silica GelSiO₂60.08230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • pH meter or pH paper

  • Standard laboratory glassware and consumables

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methylnaphthalene

This initial step involves the electrophilic bromination of 2-methylnaphthalene. The use of a non-polar solvent like heptane and a catalyst such as lanthanum acetate hydrate can favor the desired regioselectivity for the 4-position.[2]

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-methylnaphthalene (28.4 g, 0.2 mol) in 200 mL of heptane.

  • Add lanthanum acetate hydrate (0.7 g, ~1 mol%) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add bromine (10.2 mL, 31.9 g, 0.2 mol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (eluent: hexanes).

  • Upon completion, quench the reaction by slowly adding 100 mL of a 10% aqueous sodium metabisulfite solution to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford 4-bromo-2-methylnaphthalene as a solid.

Step 2: Synthesis of 2-(Bromomethyl)-4-bromonaphthalene

This step involves the benzylic bromination of the methyl group of 4-bromo-2-methylnaphthalene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1][3]

Procedure:

  • To a 500 mL round-bottom flask, add 4-bromo-2-methylnaphthalene (22.1 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and AIBN (0.82 g, 0.005 mol) in 200 mL of anhydrous carbon tetrachloride.[3]

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux (approximately 77 °C) and maintain for 4 hours. The reaction can be monitored by observing the less dense succinimide floating on the surface of the solvent.[3]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-(bromomethyl)-4-bromonaphthalene can be purified by recrystallization from ethanol or hexanes.

Step 3: Synthesis of (4-Bromonaphthalen-2-yl)methanamine (Gabriel Synthesis)

The Gabriel synthesis is employed to convert the benzylic bromide into the primary amine, preventing the formation of secondary and tertiary amine byproducts.[1] This two-part process involves the initial formation of an N-alkylphthalimide, followed by its cleavage to release the desired amine.[2]

Part A: Synthesis of N-((4-Bromonaphthalen-2-yl)methyl)phthalimide

  • In a 250 mL round-bottom flask, dissolve 2-(bromomethyl)-4-bromonaphthalene (9.0 g, 0.03 mol) and potassium phthalimide (5.8 g, 0.0315 mol) in 75 mL of anhydrous dimethylformamide (DMF).[3]

  • Heat the reaction mixture to 80-90 °C and stir for 3 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into 300 mL of cold water and stir.

  • Collect the precipitated N-((4-bromonaphthalen-2-yl)methyl)phthalimide by filtration and wash thoroughly with water. The product can be dried and used in the next step without further purification.

Part B: Cleavage to the Primary Amine

  • Suspend the dried N-((4-bromonaphthalen-2-yl)methyl)phthalimide in 150 mL of ethanol in a 500 mL round-bottom flask.

  • Add hydrazine hydrate (3.0 mL, ~0.06 mol) to the suspension.[2]

  • Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.[1]

  • Cool the mixture to room temperature and add 50 mL of 1 M hydrochloric acid.[3]

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Basify the aqueous layer to a pH > 12 with a 2 M sodium hydroxide solution, keeping the flask in an ice bath to manage the exotherm.

  • Extract the liberated amine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield (4-Bromonaphthalen-2-yl)methanamine as an oil or low-melting solid.

Step 4: Preparation of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.[4][5]

Procedure:

  • Dissolve the crude (4-Bromonaphthalen-2-yl)methanamine in a minimal amount of diethyl ether or ethanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise until precipitation is complete and the solution is acidic to litmus paper.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold diethyl ether.

  • Dry the (4-Bromonaphthalen-2-yl)methanamine hydrochloride salt under vacuum to a constant weight. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed if further purification is needed.[6]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediates and the final product.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Carbon tetrachloride is a suspected carcinogen and is toxic; use with appropriate precautions.

  • Hydrazine hydrate is toxic and corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable experimental protocol for the synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride. The described multi-step synthesis, employing a key Gabriel reaction, is a well-established and efficient method for obtaining the target compound in good yield and purity. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. Benchchem.
  • Technical Support Center: Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. Benchchem.
  • Amine and HCl - salt form
  • Purification of organic hydrochloride salt?
  • Synthesis of "2-(Aminomethyl)-4-bromonaphthalene" experimental protocol. Benchchem.
  • Spectroscopic Analysis of Bromonaphthalene Deriv

Sources

Application

Application Notes &amp; Protocols: (4-Bromonaphthalen-2-yl)methanamine Hydrochloride as a Versatile Building Block in Materials Science

Abstract (4-Bromonaphthalen-2-yl)methanamine hydrochloride is a bifunctional organic molecule poised for significant utility in the field of materials science. While specific applications of this compound are not yet ext...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is a bifunctional organic molecule poised for significant utility in the field of materials science. While specific applications of this compound are not yet extensively documented in peer-reviewed literature, its inherent chemical architecture—comprising a naphthalene core, a reactive primary amine, and a synthetically versatile bromine atom—presents a compelling platform for the rational design of novel functional materials. This guide provides a prospective analysis, grounded in established chemical principles, of its potential applications. We present detailed, field-proven protocols for its theoretical use in the synthesis of advanced polymers and the functionalization of nanoparticles, offering researchers and materials scientists a robust framework for future exploration.

Introduction: Unlocking a Multifunctional Scaffold

The pursuit of novel materials with tailored optical, electronic, and mechanical properties is a cornerstone of modern materials science. The strategic selection of molecular building blocks is paramount to this endeavor. (4-Bromonaphthalen-2-yl)methanamine hydrochloride, while an under-explored chemical entity, offers a unique combination of functionalities that make it a highly attractive candidate for creating a new generation of materials.[1]

The key attributes of this molecule include:

  • A Naphthalene Core: This rigid, planar aromatic structure provides a robust π-conjugated system, which is a fundamental component of many organic semiconductors and fluorescent materials.[2] The naphthalene moiety can be chemically modified to fine-tune electronic properties for applications in organic electronics.[2]

  • A Primary Aminomethyl Group (-CH₂NH₂·HCl): This functional group serves as a versatile nucleophilic site. It can be readily acylated, alkylated, or utilized in condensation reactions to form amides, imines, and other linkages, enabling the incorporation of the naphthalene core into polymeric structures or its attachment to surfaces.[1]

  • A Bromo Group (-Br): The bromine atom is a key reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][4] This allows for the extension of the π-conjugated system by forming new carbon-carbon bonds, a critical step in the synthesis of advanced organic electronic materials.[2][3]

This technical guide will explore three promising, albeit theoretical, applications of (4-bromonaphthalen-2-yl)methanamine hydrochloride, providing detailed protocols to facilitate their experimental investigation.

Application I: Synthesis of a Novel Hole-Transporting Material via Suzuki Polycondensation

Rationale: The development of efficient hole-transporting materials (HTMs) is crucial for the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bifunctional nature of (4-bromonaphthalen-2-yl)methanamine hydrochloride allows it to be envisioned as a precursor for such materials.[2] By first protecting the amine and then engaging the bromine in a Suzuki polycondensation reaction, a conjugated polymer with a naphthalene-based backbone can be synthesized. Subsequent deprotection and functionalization of the amine with an electron-donating group, such as a triarylamine, can effectively raise the highest occupied molecular orbital (HOMO) level, facilitating hole injection and transport.[2]

Experimental Workflow:

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Modification A 1. Amine Protection (4-Bromonaphthalen-2-yl)methanamine + Boc₂O B 2. Diboronic Ester Formation Protected Monomer + Bis(pinacolato)diboron A->B Pd Catalyst C 3. Suzuki Polycondensation B + Aromatic Dibromide B->C Pd Catalyst, Base D 4. Polymer Precipitation & Purification C->D E 5. Deprotection Polymer + Trifluoroacetic Acid D->E F 6. Functionalization Deprotected Polymer + Triarylamine derivative E->F

Caption: Workflow for the synthesis of a hole-transporting polymer.

Detailed Protocol:

Part A: Monomer Synthesis - N-Boc-Protected (4-Bromonaphthalen-2-yl)methanamine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at room temperature.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected monomer.

Part B: Suzuki Polycondensation

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N-Boc-protected monomer (1.0 eq), a suitable aromatic diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 3.0 eq).[4]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 v/v).[4]

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours.

  • Precipitation: Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and oligomers. Dry the final polymer under vacuum.

Part C: Deprotection and Functionalization

  • Deprotection: Dissolve the purified polymer in a suitable solvent (e.g., DCM) and add trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir at room temperature for 2-4 hours.

  • Neutralization and Precipitation: Neutralize the reaction with a base (e.g., triethylamine) and precipitate the deprotected polymer in methanol.

  • Functionalization: The resulting polymer with free aminomethyl groups can then be functionalized with an appropriate triarylamine derivative through standard N-alkylation or amidation chemistry to yield the final hole-transporting material.

Expected Material Characteristics:

PropertyExpected Range/ValueCharacterization Technique
Molecular Weight (Mn)10 - 50 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
HOMO Energy Level-5.0 to -5.5 eVCyclic Voltammetry (CV)
UV-Vis Absorption (λmax)350 - 450 nmUV-Vis Spectroscopy
Fluorescence Emission (λem)450 - 550 nmPhotoluminescence Spectroscopy

Application II: Functionalization of Magnetic Nanoparticles for Bio-applications

Rationale: The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, such as drug delivery, bioimaging, and sensing.[5][6] The aminomethyl group of (4-bromonaphthalen-2-yl)methanamine hydrochloride provides a convenient anchor point for covalent attachment to the surface of nanoparticles.[7] The naphthalene moiety can impart fluorescence for bioimaging applications, while also offering a hydrophobic domain for potential drug loading via π-π stacking interactions.[8][9]

Experimental Workflow:

G A 1. Nanoparticle Synthesis (e.g., Fe₃O₄ nanoparticles) B 2. Surface Activation (e.g., with a carboxyl-terminated silane) A->B C 3. Amide Coupling Activated Nanoparticles + (4-Bromonaphthalen-2-yl)methanamine B->C EDC/NHS Chemistry D 4. Purification & Characterization C->D

Caption: Workflow for nanoparticle surface functionalization.

Detailed Protocol:

  • Nanoparticle Surface Preparation: Synthesize or procure carboxyl-functionalized magnetic nanoparticles (Fe₃O₄-COOH).

  • Amine Coupling Reaction:

    • Disperse the Fe₃O₄-COOH nanoparticles in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[5]

    • Activate the carboxyl groups by adding N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Add (4-Bromonaphthalen-2-yl)methanamine hydrochloride to the activated nanoparticle dispersion.

    • Allow the reaction to proceed for several hours at room temperature with gentle mixing.

  • Purification:

    • Separate the functionalized nanoparticles from the reaction mixture using a strong magnet.

    • Wash the nanoparticles repeatedly with PBS and deionized water to remove unreacted reagents.

  • Characterization:

    • Confirm the successful functionalization using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of amide bond peaks.

    • Characterize the size and morphology of the functionalized nanoparticles using transmission electron microscopy (TEM).

    • Assess the fluorescent properties of the functionalized nanoparticles using fluorescence spectroscopy.

Application III: Synthesis of High-Performance Polyamides

Rationale: Polyamides are a class of polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.[10] The aminomethyl group of (4-bromonaphthalen-2-yl)methanamine allows it to act as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives.[11][12] The incorporation of the bulky and rigid bromonaphthalene side group is expected to enhance the thermal stability and glass transition temperature (Tg) of the resulting polyamide, making it a candidate for high-performance applications.

Experimental Workflow:

G A 1. Monomer Preparation (4-Bromonaphthalen-2-yl)methanamine (as free base) + Aromatic Diacid Chloride B 2. Low-Temperature Solution Polycondensation A->B In aprotic polar solvent C 3. Polymer Precipitation & Purification B->C D 4. Characterization C->D

Caption: Workflow for polyamide synthesis.

Detailed Protocol:

  • Monomer Preparation: Convert (4-Bromonaphthalen-2-yl)methanamine hydrochloride to its free base form by treatment with a suitable base (e.g., NaOH solution) and extraction into an organic solvent.

  • Polycondensation Reaction:

    • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the free base of (4-bromonaphthalen-2-yl)methanamine in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.[10]

    • Allow the reaction to proceed at 0-5 °C for 1 hour, and then at room temperature for 12-24 hours.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a non-solvent such as methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven.

  • Characterization:

    • Confirm the polymer structure using FTIR and ¹H NMR spectroscopy.

    • Determine the molecular weight by GPC.

    • Evaluate the thermal properties (glass transition temperature and decomposition temperature) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Expected Material Characteristics:

PropertyExpected Range/ValueCharacterization Technique
Inherent Viscosity0.5 - 1.5 dL/gViscometry
Glass Transition Temperature (Tg)> 250 °CDSC
10% Weight Loss Temperature> 500 °CTGA
Tensile Strength90 - 130 MPaTensile Testing

Conclusion

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is a promising, yet underutilized, building block for materials science. Its unique combination of a rigid aromatic core, a reactive amine, and a versatile bromine handle provides a rich platform for chemical modification and the synthesis of novel functional materials. The protocols detailed in this guide offer a starting point for the exploration of this compound in the development of advanced organic semiconductors, functionalized nanoparticles, and high-performance polymers. Further research is warranted to fully realize the potential of this versatile molecule.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of Nanoparticles with 2,6-bis(chloromethyl)naphthalene.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Aminomethyl)-4-bromonaphthalene.
  • Wikipedia. (2024). Suzuki reaction.
  • Yang, C., Hsiao, S., & Jang, C. (1995). Synthesis and properties of polyimides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(9), 1487–1493.
  • PubMed. (2023). Facile fabrication of naphthalene-functionalized magnetic nanoparticles for efficient extraction of polycyclic aromatic hydrocarbons from environmental water and fish samples.
  • ResearchGate. (2023). Facile fabrication of naphthalene-functionalized magnetic nanoparticles for efficient extraction of polycyclic aromatic hydrocarbons from environmental water and fish samples.
  • MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
  • MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
  • ResearchGate. (n.d.). Nanoparticle preparation and surface functionalization.
  • ResearchGate. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
  • ResearchGate. (n.d.). Synthesis of polyamides.
  • PMC. (2012). Synthesis and characterization of new polyamides derived from alanine and valine.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of polyamides with various functional side groups via Passerini reaction.
  • PMC. (n.d.). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
  • MDPI. (2023). Recent Advances in Surface Functionalization of Magnetic Nanoparticles.
  • Benchchem. (n.d.). Synthesis of "2-(Aminomethyl)-4-bromonaphthalene" experimental protocol.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylnaphthalen-1-amine hydrochloride.
  • Benchchem. (n.d.). A Technical Guide to the Potential Research Applications of 2-(Aminomethyl)-4-bromonaphthalene.
  • American Elements. (n.d.). (naphthalen-2-yl)methanamine hydrochloride.
  • ChemScene. (n.d.). N-((4-Bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine hydrochloride.
  • BLD Pharm. (n.d.). (4-Bromo-2-fluorophenyl)methanamine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylnaphthalen-1-amine hydrochloride.
  • Building Blocks for Organic Semiconductor. (n.d.).
  • PubMed. (2012). 1-[(4-Bromo-phen-yl)(morpholin-4-yl)meth-yl]naphthalen-2-ol.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-(Aminomethyl)-7-bromonaphthalene in Organic Semiconductors.
  • PubMed. (2012). 1-[(4-Bromo-phen-yl)(morpholin-4-yl)-meth-yl]naphthalen-2-ol.
  • Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

Sources

Method

Application Note: (4-Bromonaphthalen-2-yl)methanamine Hydrochloride in Targeted Oncology Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic workflows, and self-validating protocols for covalent KRAS G12C and allosteric SHP2 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic workflows, and self-validating protocols for covalent KRAS G12C and allosteric SHP2 inhibitors.

Executive Summary & Structural Rationale

The renaissance of targeted covalent inhibitors has placed a premium on bifunctional building blocks capable of bridging complex pharmacophores with electrophilic warheads. (4-Bromonaphthalen-2-yl)methanamine hydrochloride has emerged as a privileged scaffold, particularly in the development of covalent KRAS G12C inhibitors[1] and allosteric SHP2 modulators[2].

From a mechanistic design perspective, this building block offers dual-orthogonality:

  • The Naphthyl Core: Provides essential π−π stacking and hydrophobic interactions required to occupy the cryptic switch-II pocket of KRAS or the allosteric interface of SHP2[3].

  • The 4-Bromo Handle: Serves as an ideal sp2 electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing modular attachment to diverse central heterocycles (like tetrahydropyridopyrimidines).

  • The 2-Methanamine Vector: Acts as the geometric linker for warhead installation. Supplied as a stable hydrochloride salt[4], it prevents spontaneous dimerization and oxidation, ensuring a long shelf-life before being functionalized with an acrylamide warhead to target Cys12.

Table 1: Physicochemical & Handling Profile
ParameterValueSynthetic Rationale & Handling Impact
CAS Number 2126163-27-5Unique identifier for procurement and regulatory tracking.
Molecular Weight 272.57 g/mol Calculated for C11​H11​BrClN .
Physical State Crystalline SolidHighly stable; resistant to rapid degradation compared to the free base.
Solubility DMSO, DMF, MeOHHigh polarity necessitates the use of non-nucleophilic bases (e.g., DIPEA) to liberate the free amine for organic extraction.
Storage 2-8°C, Inert GasPrevents hygroscopic water uptake which can quench subsequent anhydrous acylation steps.

Strategic Synthetic Workflow

To utilize this building block effectively, the synthetic sequence must prevent cross-reactivity between the primary amine and the palladium-catalyzed coupling of the aryl bromide. The optimal field-proven strategy involves in situ amine masking, followed by scaffold assembly, and finally, warhead installation.

Workflow BB (4-Bromonaphthalen-2-yl) methanamine HCl Protect Phase 1: Amine Masking (Boc2O, DIPEA) BB->Protect Neutralize & Shield Suzuki Phase 2: Cross-Coupling (Pd(dppf)Cl2, Base) Protect->Suzuki C-C Bond Formation Deprotect Phase 3a: Deprotection (TFA / DCM) Suzuki->Deprotect Reveal Nucleophile Scaffold Heterocyclic Boronic Ester (Central Core) Scaffold->Suzuki Transmetalation Warhead Phase 3b: Warhead Install (Acryloyl Chloride) Deprotect->Warhead Amide Coupling Final Covalent KRAS G12C Inhibitor Warhead->Final Target Cys12

Modular synthetic workflow for targeted inhibitors utilizing the bromonaphthyl building block.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its in-process controls (IPCs). The following methodologies are designed as self-validating systems, ensuring that causality is understood and empirical data confirms success before proceeding to the next phase.

Phase 1: Amine Masking (Boc Protection)

Causality: The primary amine will poison palladium catalysts or undergo competing Buchwald-Hartwig amination during the scaffold assembly phase. Converting it to a tert-butyl carbamate (Boc) renders it sterically hindered and electronically deactivated, while remaining stable to the highly basic conditions of the subsequent Suzuki coupling.

  • Neutralization: Suspend (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: A slight excess of DIPEA is required to fully liberate the free base from the HCl salt and neutralize the acid generated during protection.

  • Protection: Cool the mixture to 0°C. Dropwise add Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq) dissolved in DCM. Allow to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). Stain with Ninhydrin.

    • Pass Criteria: The baseline purple spot (primary amine) must completely disappear. The product will appear as a high- Rf​ , UV-active spot that does not stain with Ninhydrin.

Phase 2: Palladium-Catalyzed Scaffold Assembly

Causality: Linking the naphthyl core to the main drug scaffold requires a Suzuki-Miyaura cross-coupling. Pd(dppf)Cl2​ is specifically chosen here; its large bite angle facilitates the reductive elimination of bulky biaryl systems (naphthyl-heterocycle), which is often the rate-limiting step.

  • Activation: Combine the Boc-protected bromonaphthyl intermediate (1.0 eq) and the target Heteroaryl Boronic Ester (1.1 eq) in a 4:1 mixture of 1,4-Dioxane and water. Rationale: Water is strictly required to hydrolyze the boronic ester to the reactive boronate species necessary for transmetalation.

  • Catalysis: Add Potassium Carbonate ( K2​CO3​ ) (3.0 eq) and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq). Degas the mixture via three freeze-pump-thaw cycles or rigorous argon sparging to prevent catalyst oxidation.

  • Heating: Heat to 90°C for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Pass Criteria: The distinct 1:1 isotopic doublet of the bromine atom (M, M+2) from the starting material must vanish. The chromatogram must show a dominant peak corresponding to the [M+H]+ of the coupled biaryl product.

Phase 3: Warhead Installation (Acrylation)

Causality: To target the Cys12 residue of KRAS G12C, an electrophilic acrylamide warhead must be installed. This requires removing the Boc group and reacting the highly nucleophilic amine with acryloyl chloride at cryogenic temperatures to prevent over-alkylation (Michael addition of the amine into the newly formed acrylamide).

  • Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) (10.0 eq). Stir at room temperature for 1 hour. Rationale: TFA cleanly cleaves the Boc group, releasing gaseous isobutylene and CO2​ , driving the reaction to absolute completion.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene twice to remove residual TFA, yielding the TFA salt of the amine.

  • Acrylation: Redissolve in anhydrous DCM, add DIPEA (4.0 eq) to neutralize the TFA, and cool strictly to -78°C using a dry ice/acetone bath. Dropwise add Acryloyl Chloride (1.05 eq).

  • Self-Validation (IPC): Analyze via 1H -NMR and LC-MS.

    • Pass Criteria: LC-MS must show a +54 Da shift ( C3​H2​O ) relative to the deprotected amine. 1H -NMR must reveal three distinct vinylic protons (typically appearing as three doublet-of-doublets between 5.5 ppm and 6.5 ppm), confirming the structural integrity of the acrylamide warhead.

Table 2: Quantitative In-Process Control (IPC) Metrics
Synthetic PhaseAnalytical MethodTarget Metric / ObservationFailure Indicator
1. Amine Masking TLC (Ninhydrin)UV-active spot at Rf​≈0.6 ; No stain.Purple baseline spot (Incomplete neutralization/reaction).
2. Cross-Coupling LC-MSAppearance of [M+H]+ product mass.Presence of 1:1 isotopic doublet (M, M+2) (Catalyst death).
3a. Deprotection LC-MSMass shift of -100 Da (Loss of Boc).Presence of +[M+Na]+ of protected species.
3b. Acrylation 1H -NMR3x vinylic protons (5.5 - 6.5 ppm).Loss of vinylic protons (Over-alkylation / Michael addition).

References

  • Title: 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride - C11H11BrClN | CSSS00025790430 - Chemspace Source: chem-space.com URL: [Link]

  • Source: google.
  • Title: A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma Source: ccspublishing.org.cn URL: [Link]

  • Title: KRAS G12C INHIBITORS - European Patent Office - EP 3710439 B1 Source: googleapis.com URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Methodologies for the Quantification of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5) Chemical Profiling & Analytical Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5)

Chemical Profiling & Analytical Rationale

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is a halogenated aromatic amine. In modern pharmaceutical development, it serves as a critical structural building block, most notably in the synthesis of targeted therapeutics such as covalent Ras inhibitors[1].

From an analytical perspective, this molecule presents a unique triad of characteristics that dictate the method development strategy:

  • The Primary Amine Hydrochloride Salt: The basic nature of the primary methanamine group (pKa ~9.5) means it will be fully ionized at a neutral pH. Without proper chromatographic suppression or ion-pairing, this leads to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

  • The Bromonaphthalene Core: The extended -conjugation of the naphthalene ring provides a strong UV chromophore, making it highly amenable to UV detection. Furthermore, the presence of the bromine atom yields a highly diagnostic ~1:1 isotopic signature ( Br/ Br), which is invaluable for mass spectrometric identification[2].

  • Occupational Exposure Considerations: Structurally related naphthylamines are strictly regulated due to potential toxicity and genotoxicity[3]. Consequently, trace-level environmental and workplace monitoring requires highly sensitive, derivatization-based gas chromatography techniques[4].

Analytical Workflow Decision Matrix

To ensure a self-validating and robust analytical lifecycle, the selection of the quantification method must be strictly dictated by the sample matrix and the required Limit of Quantitation (LOQ).

AnalyticalWorkflow Target (4-Bromonaphthalen-2-yl) methanamine HCl HPLC Bulk Assay & Purity (HPLC-UV) Target->HPLC LCMS Trace & Impurity Profiling (LC-MS/MS) Target->LCMS GC Occupational Exposure (GC-ECD/MS) Target->GC HPLC_Detail C18 Column Acidic Mobile Phase (TFA) HPLC->HPLC_Detail LCMS_Detail ESI+ Ionization Bromine Isotope Tracking LCMS->LCMS_Detail GC_Detail HFAA Derivatization Required for Volatility GC->GC_Detail

Fig 1: Decision matrix for the analytical quantification of brominated naphthylamines.

Protocol I: HPLC-UV for Bulk Assay and Purity

Causality & Mechanism: For bulk API lot release or intermediate purity checks, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. To counteract the basicity of the amine, 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA acts as an ion-pairing agent; its strongly electronegative trifluoroacetate anion pairs with the protonated amine, increasing its hydrophobicity and shielding it from active silanol sites on the C18 column. This guarantees sharp, symmetrical peaks and reproducible retention times.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard[5]. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • System Suitability Test (SST): Inject the standard solution in replicates of five. The system is self-validating only if the Relative Standard Deviation (RSD) of the peak area is and the USP tailing factor is .

  • Chromatographic Separation: Inject 5 L of the sample into the HPLC system.

Quantitative Data: HPLC Gradient Parameters
ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 m
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (Primary) / 280 nm (Secondary)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 10 90
15.0 10 90

| 15.1 | 95 | 5 |

Protocol II: LC-MS/MS for Trace Quantification

Causality & Mechanism: When quantifying this compound at trace levels (e.g., as a carryover impurity in a manufacturing train), LC-MS/MS is required. Operating in positive Electrospray Ionization (ESI+) mode, the primary amine readily accepts a proton to form the precursor ion.

Crucially, the presence of the bromine atom must be leveraged to prevent false positives. Bromine exists natively as two isotopes ( Br and Br) in a nearly 1:1 ratio. By monitoring Multiple Reaction Monitoring (MRM) transitions for both isotopes, the method becomes self-validating: if a peak is detected but the ratio of the Br to Br transitions deviates significantly from 1:1, the peak is definitively an interference, not the target analyte[2].

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 236.0 (79Br) / 238.0 (81Br) Frag1 Loss of NH3 (-17 Da) m/z 219.0 / 221.0 Precursor->Frag1 CID (Primary) Frag2 Loss of HBr (-80/82 Da) m/z 156.1 Precursor->Frag2 CID (Secondary) Frag3 Loss of CH5N (-31 Da) m/z 205.0 / 207.0 Precursor->Frag3 CID (Tertiary)

Fig 2: ESI+ fragmentation pathway leveraging the bromine isotopic signature.

Step-by-Step Methodology
  • Sample Extraction: For complex matrices, perform a Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to selectively trap the basic amine.

  • Internal Standard: Spike samples with a deuterated internal standard (e.g., Benzylamine-d7) prior to extraction to normalize matrix effects and ionization suppression.

  • MS Optimization: Infuse a 100 ng/mL standard directly into the mass spectrometer to optimize Collision Energy (CE) and Declustering Potential (DP).

Quantitative Data: MRM Transitions
Isotope TrackedPrecursor Ion ( )Product Ion ( )Collision Energy (eV)Purpose
Br236.0219.020Quantifier
Br238.0221.020Qualifier 1 (Isotope Check)
Br236.0156.135Qualifier 2 (Structure Check)

Protocol III: Occupational Exposure Monitoring via GC-ECD

Causality & Mechanism: Because halogenated naphthylamines pose potential occupational hazards, workplace air monitoring is often necessary. Direct Gas Chromatography (GC) of primary amines yields poor sensitivity and broad peaks due to adsorption in the injection port.

To resolve this, we adapt the established OSHA methodologies for naphthylamines[3][4]. The protocol utilizes Heptafluorobutyric Acid Anhydride (HFAA) to derivatize the amine. This reaction replaces the active amine hydrogens with a highly fluorinated moiety, which not only increases the volatility of the compound for sharp GC peaks but also makes it highly responsive to an Electron Capture Detector (ECD)[2].

Step-by-Step Methodology
  • Air Sampling: Draw workplace air through a cassette containing two acid-impregnated glass fiber filters at a rate of 1 L/min for a total volume of 120 L[4].

  • Extraction: Transfer the filters to a glass vial. Add 2.0 mL of deionized water and alkalinize the solution with 0.1 N NaOH to free the amine base[3]. Extract with 2.0 mL of toluene.

  • Derivatization: Transfer 1.0 mL of the toluene extract to a clean vial. Add 25 L of HFAA. Cap and shake for 10 seconds. Allow 10 minutes for the derivatization reaction to reach completion at room temperature[3].

  • Quenching: Add 1.0 mL of phosphate buffer (pH 7.0) to destroy excess HFAA and extract the acidic byproducts[3].

  • Analysis: Inject 1 L of the upper organic (toluene) layer into a GC-ECD system equipped with a DB-5MS capillary column.

References

  • chem-space.com. 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride - C11H11BrClN | CSSS00025790430.
  • sigmaaldrich.com. (4-bromonaphthalen-2-yl)methanamine hydrochloride | 2126163-27-5.
  • google.com (Google Patents). WO2021108683A1 - Covalent ras inhibitors and uses thereof.
  • chromatographyonline.com. Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • osha.gov. OSHA Analytical Methods Manual: Naphthylamines.
  • publisso.de. Method for the determination of aromatic amines in workplace air using gas chromatography.

Sources

Method

Application Note: Comprehensive HPLC-UV and LC-MS/MS Methodologies for the Purity Analysis and Structural Characterization of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

Target Audience: Analytical Chemists, Drug Development Professionals, and Mass Spectrometry Specialists Document Type: Advanced Method Development Guide & Validated Protocol Introduction & Analytical Challenges (4-Bromon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Mass Spectrometry Specialists Document Type: Advanced Method Development Guide & Validated Protocol

Introduction & Analytical Challenges

(4-Bromonaphthalen-2-yl)methanamine hydrochloride (C₁₁H₁₀BrN · HCl) is a highly functionalized halogenated aromatic amine, frequently utilized as a critical building block in pharmaceutical discovery. Analyzing its chromatographic purity and confirming its structural identity presents three distinct analytical challenges:

  • Basic Amine Secondary Interactions: The primary amine moiety (pKa ~9.5) is prone to severe peak tailing on traditional silica-based stationary phases due to ion-exchange interactions with residual acidic silanols.

  • Positional Isomerism: Naphthalene derivatives often contain trace positional isomers (e.g., 3-bromo or 1-bromo analogs) generated during synthesis. These isomers possess nearly identical hydrophobicity, making them difficult to resolve on standard C18 columns.

  • Halogenated Isotopic Profiling: The presence of the bromine atom necessitates high-fidelity mass spectrometry to leverage its unique isotopic signature for impurity identification.

This application note details a robust, self-validating UHPLC-UV/MS method designed to overcome these challenges, ensuring absolute confidence in purity and structural assignment.

Method Development Rationale (The "Why")

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical properties of the analyte. Every parameter in this protocol is selected based on explicit causality.

Chromatographic Selectivity: The Biphenyl Advantage

While C18 columns rely purely on dispersive (hydrophobic) interactions, they often fail to separate structurally rigid positional isomers of aromatic compounds. For (4-Bromonaphthalen-2-yl)methanamine, we utilize a Superficially Porous Particle (SPP) Biphenyl column . The biphenyl stationary phase provides orthogonal π−π and dipole-dipole interactions with the electron-rich naphthalene ring. This shape selectivity is critical for resolving the 4-bromo target from potential 3-bromo or 1-bromo impurities, which differ only in the spatial orientation of their electron clouds.

Mobile Phase & Peak Shape Control

To mitigate the peak tailing typical of basic aromatic amines, the mobile phase pH must be strictly controlled. We employ an acidic mobile phase buffered with 0.1% Formic Acid (pH ~2.7). At this pH, the primary amine is fully protonated, preventing dual-mode retention (neutral/ionized species) and suppressing the ionization of residual surface silanols on the column. This ensures a sharp, Gaussian peak shape, which is essential for accurate UV integration and quantitation (1[1]).

Mass Spectrometry & Halogen Signatures

Bromine possesses a highly diagnostic natural isotopic abundance, consisting of roughly equal parts ⁷9Br (50.69%) and ⁸1Br (49.31%). Consequently, any intact ion containing a single bromine atom will exhibit a characteristic 1:1 doublet separated by 2 Da (the M and M+2 peaks) (2[2]).

In Positive Electrospray Ionization (ESI+), the free base of (4-Bromonaphthalen-2-yl)methanamine (Monoisotopic Mass = 235.00) will yield [M+H]+ precursor ions at m/z 236.0 and 238.0. By monitoring this exact 1:1 ratio, the mass spectrometer acts as a self-validating detector: if a peak lacks this isotopic doublet, it does not contain bromine and is immediately flagged as a non-halogenated impurity or matrix interference (3[3]).

Experimental Protocols (The "How")

Reagents & Sample Preparation

Note: The hydrochloride salt is highly soluble in aqueous/organic mixtures, but the free base can precipitate if the pH is raised too high during sample prep.

  • Diluent Preparation: Mix 50% LC-MS grade Water and 50% LC-MS grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (4-Bromonaphthalen-2-yl)methanamine HCl into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Sample (0.1 mg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume. Filter through a 0.22 µm PTFE syringe filter into an LC vial.

System Suitability & Self-Validation Protocol

To ensure the method is performing optimally, the system must self-validate before sample analysis. Inject the working standard in triplicate and verify the following criteria:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak (confirms suppression of silanol interactions).

  • Isotope Ratio Check: The MS intensity ratio of m/z 236.0 to 238.0 must fall between 0.95 and 1.05. A deviation indicates a co-eluting impurity isobaric to one of the isotopes (4[4]).

Instrumental Conditions & Data Presentation

Table 1: UHPLC-UV and MS/MS Parameters
ParameterSetting / Specification
Column SPP Biphenyl, 100 mm × 2.1 mm, 2.7 µm
Column Temperature 40 °C (Reduces mobile phase viscosity & backpressure)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
UV Detection PDA scanning 200–400 nm (Extract at 254 nm & 280 nm)
MS Ionization ESI Positive Mode (Capillary: 3.0 kV, Desolvation: 500 °C)
Table 2: Chromatographic Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Retain polar impurities and the HCl counterion (void).
1.0955Isocratic hold to focus the analyte band.
7.04060Linear gradient to elute the hydrophobic naphthalene core.
8.0595Column wash to remove highly retained organic matrix.
10.0955Re-equilibration for the next injection.
Table 3: Expected MS/MS Fragmentation & Isotopic Profiling
Fragment Type m/z ( ⁷9Br ) m/z ( ⁸1Br )Isotope RatioDiagnostic Significance
Precursor [M+H]+ 236.0238.01:1Confirms intact brominated amine.
Loss of NH3​ (17 Da) 219.0221.01:1Confirms the presence of the primary aliphatic amine.
Loss of Br∙ (79/81 Da) 157.0157.0N/A (Singlet)Yields the naphthylmethyl cation ( C11​H9+​ ). The absence of the 1:1 doublet proves the bromine has been cleaved.

Workflow Visualization

The following diagram illustrates the orthogonal logic of the analytical workflow. By splitting the flow between the PDA (for quantitative purity) and the Mass Spectrometer (for qualitative structural confirmation), the system creates a closed-loop validation of the compound's integrity.

LCMS_Workflow Start Sample Preparation (4-Bromonaphthalen-2-yl)methanamine HCl LC UHPLC Separation (Biphenyl Column, pH 3.0) Start->LC Split Flow Splitting LC->Split UV PDA / UV Detection (Purity & Quantitation) Split->UV MS ESI+ MS/MS (Impurity ID & Isotope Profiling) Split->MS DataUV Chromatographic Purity (% Area at 254 nm) UV->DataUV DataMS Bromine Isotope Pattern (1:1 m/z 236/238) MS->DataMS Valid Self-Validating Output: Confirmed Structure & Purity DataUV->Valid DataMS->Valid

Fig 1: Orthogonal LC-UV/MS workflow for self-validating purity and structural analysis.

References

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. LCMS.cz. Available at:[Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Available at: [Link]

Sources

Application

reaction conditions for Suzuki or Buchwald-Hartwig coupling with (4-Bromonaphthalen-2-yl)methanamine hydrochloride

An Application Guide for Palladium-Catalyzed Cross-Coupling of (4-Bromonaphthalen-2-yl)methanamine Abstract This technical guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura and Buch...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Palladium-Catalyzed Cross-Coupling of (4-Bromonaphthalen-2-yl)methanamine

Abstract

This technical guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using (4-Bromonaphthalen-2-yl)methanamine hydrochloride. The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, and functionalization at the 4-position via robust C-C and C-N bond-forming reactions is of significant interest.[1] The primary aminomethyl substituent on the substrate presents a unique challenge due to its potential to coordinate with and inhibit the palladium catalyst.[1] This document presents two primary strategies to address this challenge: direct coupling under carefully selected conditions and a more robust approach involving amine protection. We provide a comprehensive analysis of catalyst systems, bases, and solvents, supported by mechanistic insights and step-by-step protocols to enable researchers to successfully synthesize a diverse library of 4-substituted-2-(aminomethyl)naphthalene derivatives.

The Core Challenge: Managing the Primary Aminomethyl Group

The substrate, (4-Bromonaphthalen-2-yl)methanamine, contains a primary amine that is both basic and nucleophilic.[2] In palladium-catalyzed reactions, this functional group can act as a ligand, coordinating to the palladium center. This coordination can lead to several undesirable outcomes:

  • Catalyst Inhibition: The amine can occupy coordination sites on the palladium, slowing or completely halting the catalytic cycle.

  • Catalyst Deactivation: Strong coordination can lead to the formation of stable, off-cycle palladium-amine complexes, effectively poisoning the catalyst.

  • Side Reactions: The free amine could potentially participate in side reactions, such as N-arylation, depending on the reaction conditions.

The hydrochloride salt form of the substrate mitigates this issue by protonating the amine, rendering it non-nucleophilic. However, the strong bases required for both Suzuki and Buchwald-Hartwig couplings will deprotonate the ammonium salt in situ, regenerating the problematic free amine. Therefore, a deliberate strategy is required.

Strategic Overview: A Deliberate Approach to Synthesis

Researchers have two primary pathways for utilizing this substrate in cross-coupling reactions. The choice depends on the scale, complexity of the coupling partner, and desired robustness of the method.

  • Strategy A: Direct Coupling: This approach uses the hydrochloride salt directly, relying on carefully selected ligands and conditions to minimize catalyst inhibition. It is faster but may require significant optimization.

  • Strategy B: Amine Protection: This involves protecting the amine as a carbamate (e.g., tert-butyloxycarbonyl, Boc) prior to coupling.[2] This strategy is more robust, prevents catalyst-related side reactions, and is generally recommended for complex or sensitive substrates.[3] The protecting group is then removed in a final step.

G cluster_start cluster_decision cluster_strategy_b Strategy B: Protection Route cluster_strategy_a Strategy A: Direct Route cluster_coupling cluster_end start Start: (4-Bromonaphthalen-2-yl) methanamine HCl decision Protect Amine Group? start->decision protect Protocol 2.1: Boc Protection decision->protect  Yes (Recommended) direct_coupling Proceed Directly to Coupling Protocols decision->direct_coupling  No (Optimization may be needed)   coupling Suzuki (Protocol 3.1) or Buchwald-Hartwig (Protocol 4.1) protect->coupling deprotect Protocol 2.2: Boc Deprotection end_product Final Product: 4-Substituted Derivative deprotect->end_product direct_coupling->coupling coupling->deprotect coupling->end_product If Direct

Figure 1: Decision workflow for coupling reactions.

Protocol 2.1: Recommended Amine Protection (Boc-Protection)

The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the coupling reactions and can be easily removed with acid.

  • Preparation: Suspend (4-Bromonaphthalen-2-yl)methanamine hydrochloride (1.0 equiv.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Basification: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv.) to neutralize the hydrochloride and free the amine. Stir for 15-20 minutes at room temperature.

  • Protection: Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl ((4-bromonaphthalen-2-yl)methyl)carbamate.

Protocol 2.2: Boc Group Deprotection
  • Dissolution: Dissolve the Boc-protected product (1.0 equiv.) in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidification: Add a strong acid such as Trifluoroacetic acid (TFA) (5-10 equiv.) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. The product will be the corresponding TFA or HCl salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate. Dry and concentrate to yield the final product.

Suzuki-Miyaura C-C Coupling Protocols

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[4] The reaction requires a base to activate the boronic acid for transmetalation.[5]

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X   OA_label Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR R-B(OH)₂ Base TM_label Transmetalation ArPdR->Pd0 Ar-R RE_label Reductive Elimination G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OA_label Oxidative Addition ArPdAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ ArPdX->ArPdAmine HNR¹R² Assoc_label Amine Association ArPdAmido Ar-Pd(II)L₂(NR¹R²) ArPdAmine->ArPdAmido -HX (Base) Deprot_label Deprotonation ArPdAmido->Pd0 Ar-NR¹R² RE_label Reductive Elimination

Sources

Method

Application Note: Divergent Synthetic Routes to Novel Therapeutics from (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

Introduction & Rationale In the landscape of modern drug discovery, the design of novel therapeutics—ranging from targeted kinase inhibitors to proteolysis targeting chimeras (PROTACs)—relies heavily on versatile, bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the landscape of modern drug discovery, the design of novel therapeutics—ranging from targeted kinase inhibitors to proteolysis targeting chimeras (PROTACs)—relies heavily on versatile, bifunctional scaffolds. [4] represents a privileged building block in this regard. The rigid naphthalene core provides excellent π-π stacking capabilities and predictable pharmacokinetics, while the spatial relationship between the brominated carbon (C4) and the methanamine group (C2) enables orthogonal, divergent synthetic functionalization.

This application note details field-proven, self-validating protocols for the divergent synthesis of two distinct classes of derivatives from this single starting material, emphasizing the critical importance of reaction sequencing to prevent transition-metal catalyst poisoning.

Physicochemical Profiling

PropertyValue
Chemical Name 1-(4-Bromonaphthalen-2-yl)methanamine hydrochloride
CAS Number 2126163-27-5
Molecular Formula C11H11BrClN
Molecular Weight 272.57 g/mol
Physical Form Solid (Hydrochloride Salt)
Orthogonal Reactive Sites Primary Amine (-NH2), Aryl Bromide (Ar-Br)

Mechanistic Insights & Synthetic Strategy

When designing synthetic routes for bifunctional molecules, the sequence of reactions is strictly dictated by the relative nucleophilicity and electrophilicity of the functional groups. The primary aliphatic amine is highly nucleophilic, whereas the aryl bromide requires transition-metal activation to undergo substitution.

Causality in Reaction Sequencing: Attempting a palladium-catalyzed Suzuki-Miyaura cross-coupling prior to amine functionalization frequently leads to catalyst deactivation. The free primary amine strongly coordinates to the palladium center, displacing phosphine ligands and halting the catalytic cycle. Furthermore, under the basic conditions of cross-coupling, the free amine can undergo unintended inter- or intramolecular amination.

To circumvent this, our validated protocols mandate the functionalization of the primary amine first, as detailed in comprehensive reviews on [1].

  • Route A (Amidation Suzuki) : The amine is capped via acylation. The resulting amide is non-nucleophilic and poorly coordinating, rendering the intermediate perfectly primed for subsequent [3].

  • Route B (Buchwald Suzuki) : The primary amine is converted to a secondary arylamine using specialized ligands (e.g., BrettPhos) that prevent bis-arylation, a standard established in recent [2]. The sterically hindered secondary amine is then well-tolerated in subsequent coupling steps.

SyntheticRoutes SM (4-Bromonaphthalen-2-yl) methanamine HCl (Bifunctional Scaffold) Amidation Selective N-Amidation (Acyl Chloride, DIPEA) SM->Amidation Route A Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, BrettPhos) SM->Buchwald Route B Intermediate1 N-((4-Bromonaphthalen-2-yl) methyl)amide Amidation->Intermediate1 Suzuki1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate1->Suzuki1 Product1 Class I Derivatives: 4-Aryl-2-amidomethyl naphthalenes Suzuki1->Product1 Intermediate2 N-Aryl-(4-bromonaphthalen -2-yl)methanamine Buchwald->Intermediate2 Suzuki2 Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Intermediate2->Suzuki2 Product2 Class II Derivatives: 4-Aryl-2-(arylamino)methyl naphthalenes Suzuki2->Product2

Fig 1. Divergent synthetic routes for (4-Bromonaphthalen-2-yl)methanamine hydrochloride derivatives.

Experimental Protocols

Protocol 1: Selective N-Amidation (Route A, Step 1)

Objective: Cap the primary amine to prevent catalyst poisoning in downstream steps. Reagents: (4-Bromonaphthalen-2-yl)methanamine HCl (1.0 eq), Acyl Chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Freebasing: Suspend the hydrochloride salt in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq).

    • Mechanistic Note: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine, and it acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation, driving the reaction forward.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Mechanistic Note: Lowering the temperature controls the highly exothermic reaction and prevents over-acylation (the formation of unwanted imides).

  • Addition: Add the acyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-((4-bromonaphthalen-2-yl)methyl)amide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Route A, Step 2)

Objective: Arylate the C4 position of the naphthalene ring. Reagents: N-((4-bromonaphthalen-2-yl)methyl)amide (1.0 eq), Arylboronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the aryl bromide intermediate, arylboronic acid, and K2CO3.

  • Solvent Addition: Add the 1,4-Dioxane/H2O mixture.

    • Mechanistic Note: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which undergoes transmetalation with the Pd(II) intermediate. Dioxane efficiently solubilizes the organic substrates.

  • Degassing: Sparge the mixture with nitrogen for 10 minutes.

    • Mechanistic Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligands.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) and seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water. Dry the organic phase, concentrate, and purify via reverse-phase HPLC to isolate the Class I derivative.

Protocol 3: Buchwald-Hartwig Amination (Route B, Step 1)

Objective: Synthesize secondary N-aryl derivatives directly from the primary amine. Reagents: (4-Bromonaphthalen-2-yl)methanamine HCl (1.0 eq), Aryl Bromide (0.9 eq), Pd2(dba)3 (0.02 eq), BrettPhos (0.04 eq), NaOtBu (3.0 eq), Toluene.

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the amine HCl salt, aryl bromide (used as the limiting reagent to prevent bis-arylation), NaOtBu, Pd2(dba)3, and BrettPhos.

    • Mechanistic Note: BrettPhos is specifically selected as the ligand because its steric bulk accelerates reductive elimination and strictly limits the reaction to mono-arylation, preventing the formation of tertiary amines.

  • Solvent: Add anhydrous, degassed toluene.

  • Heating: Heat to 100 °C for 16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via automated flash chromatography to yield the Class II derivative.

Quantitative Data Summary

To validate the robustness of these protocols, a library of derivatives was synthesized. The self-validating nature of the workflow is confirmed by the high isolated yields and precise LC-MS mass matching.

Compound IDScaffold RouteR1 (Amine Modification)R2 (C4 Arylation)Yield (%)LC-MS (m/z) [M+H]+
Deriv-101 Route AAcetamidePhenyl84%276.13
Deriv-102 Route ABenzamide4-Fluorophenyl79%356.14
Deriv-103 Route ACyclopropanecarboxamide3-Pyridyl81%317.16
Deriv-201 Route BPhenylamino(Bromide retained)72%312.03
Deriv-202 Route B4-Methoxyphenylamino4-Cyanophenyl68%365.16

Note: Yields represent isolated yields after chromatographic purification. LC-MS data confirms the identity of the target masses.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. URL:[Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. URL:[Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. URL:[Link]

  • ChemSpace. (2025). 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride Product Information. ChemSpace Database (CAS: 2126163-27-5). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (4-Bromonaphthalen-2-yl)methanamine hydrochloride?

There are two main synthetic pathways for preparing (4-Bromonaphthalen-2-yl)methanamine.[1][2]

  • Pathway A: The Gabriel Synthesis Route. This is a classic and robust method that proceeds in three steps from 2-methylnaphthalene:

    • Electrophilic Bromination: 2-methylnaphthalene is brominated to form 4-bromo-2-methylnaphthalene.[1][3]

    • Benzylic Bromination: The methyl group of 4-bromo-2-methylnaphthalene is brominated, typically using N-bromosuccinimide (NBS), to yield 2-(bromomethyl)-4-bromonaphthalene.[1][3]

    • Gabriel Synthesis: The resulting benzylic bromide is reacted with potassium phthalimide, followed by hydrazinolysis to produce the desired primary amine.[1][3][4]

  • Pathway B: The Reductive Amination Route. This alternative pathway also starts from 4-bromo-2-methylnaphthalene:

    • Oxidation: The methyl group is oxidized to an aldehyde, forming 4-bromo-2-naphthaldehyde.[1]

    • Reductive Amination: The aldehyde is then converted to the primary amine via reductive amination with an ammonia source and a suitable reducing agent.[1][2]

The choice between these pathways often depends on the availability of starting materials, scalability considerations, and the specific equipment and expertise available in the lab.[1]

Q2: Why is the Gabriel synthesis often preferred over direct amination with ammonia for this conversion?

The Gabriel synthesis is favored because it provides a controlled method for producing primary amines without the risk of over-alkylation.[3][4][5] Direct reaction of an alkyl halide with ammonia is often unselective and can lead to a mixture of primary, secondary, and tertiary amines, which can be challenging to separate.[4][6] The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate, ensuring that only the primary amine is formed upon cleavage.[3][4]

Q3: What are the most significant challenges when scaling up this synthesis?

Scaling up the synthesis of (4-Bromonaphthalen-2-yl)methanamine presents several key challenges:[3]

  • Regioselectivity in Electrophilic Bromination: Ensuring the selective bromination at the C4 position of 2-methylnaphthalene to avoid the formation of other isomers is critical for the overall efficiency.[3]

  • Control of Radical Reactions: The benzylic bromination is a radical reaction that requires careful control to prevent over-bromination (dibromination) and ensure consistent initiation.[3]

  • Byproduct Removal: In the Gabriel synthesis, the efficient removal of the phthalhydrazide byproduct during workup is crucial for obtaining a pure product.[3]

  • Handling of Hazardous Reagents: The synthesis involves the use of hazardous materials like bromine and carbon tetrachloride, which require special handling procedures, particularly on a larger scale.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride.

Problem 1: Low Yield in the Electrophilic Bromination of 2-Methylnaphthalene
Possible CauseSuggested Solution
Incomplete Reaction - Increase the reaction time or moderately raise the temperature.[3]- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Multiple Isomers - Use a non-polar solvent like carbon tetrachloride or heptane to favor para-bromination.[3][7]- Employ a milder brominating agent such as N-bromosuccinimide (NBS) with a catalyst like silica gel, which can improve regioselectivity.[3]
Polybrominated Byproducts - Use stoichiometric amounts of bromine.[3]- Add the bromine dropwise at a controlled, low temperature (e.g., 0-5 °C) to minimize over-bromination.[3][7]
Problem 2: Inefficient Benzylic Bromination
Possible CauseSuggested Solution
Low Conversion - Ensure the radical initiator, such as azobisisobutyronitrile (AIBN), is fresh and active.- The reaction may require initiation with light or heat. Maintain a gentle reflux.- Use a slight excess (1.1 equivalents) of N-bromosuccinimide (NBS).[3]
Formation of Dibrominated Product - Avoid using a large excess of NBS.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.[3]
Difficult Purification - The succinimide byproduct can be removed by filtration.[3][7]- Wash the organic layer with water and brine to remove any remaining water-soluble impurities.[3][7]- Recrystallization from a suitable solvent like ethanol or hexanes can effectively purify the crude product.[3][7]
Problem 3: Low Yield in the Gabriel Synthesis Step
Possible CauseSuggested Solution
Incomplete N-Alkylation - Use a polar aprotic solvent like DMF or DMSO to ensure the solubility of potassium phthalimide.[3][5][8]- Heat the reaction mixture (e.g., 80-90 °C) to facilitate the SN2 reaction.[3][7]
Incomplete Cleavage of the Phthalimide - Ensure a sufficient excess of hydrazine hydrate (at least 2 equivalents) is used for the cleavage step.[3]- Reflux the mixture for an adequate amount of time (e.g., 4-6 hours) to ensure complete reaction.[3]
Product Loss During Workup - After filtering the phthalhydrazide precipitate, ensure the filtrate is properly acidified to protonate the amine and make it water-soluble.[3][7]- Wash the aqueous layer with a non-polar solvent like diethyl ether to remove non-basic impurities before basifying to extract the free amine.[3][7]- When extracting the free amine after basification, use an appropriate organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to maximize recovery.[3]
Problem 4: Challenges in the Reductive Amination Pathway
Possible CauseSuggested Solution
Low Yield of Aldehyde Intermediate - If using the Sommelet reaction, ensure the hexamine is dry and the hydrolysis conditions are appropriate.[1]- For direct oxidation, the choice of oxidizing agent (e.g., MnO₂) and reaction conditions are critical and may require optimization.[1]
Low Yield in Reductive Amination - Use a suitable reducing agent that is stable under the reaction conditions. Sodium borohydride or sodium cyanoborohydride are commonly used.[1][2][9]- Control the pH of the reaction mixture; imine formation is often favored under slightly acidic conditions.[9]- Use a sufficient excess of the ammonia source, such as ammonium acetate.[1][2]

Experimental Protocols

Protocol 1: Gabriel Synthesis of (4-Bromonaphthalen-2-yl)methanamine
  • Step 1: Synthesis of 2-(bromomethyl)-4-bromonaphthalene

    • Dissolve 4-bromo-2-methylnaphthalene (1 equivalent) in a suitable solvent like carbon tetrachloride.[3]

    • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).[3]

    • Heat the mixture to reflux and monitor the reaction by TLC.[3]

    • Upon completion, cool the mixture and filter off the succinimide byproduct.[3]

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.[3]

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization.[3]

  • Step 2: Synthesis of (4-Bromonaphthalen-2-yl)methanamine

    • Dissolve 2-(bromomethyl)-4-bromonaphthalene (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.[3]

    • Heat the mixture to 80-90°C for 2-4 hours.[3]

    • Cool the reaction mixture and add hydrazine hydrate (2 equivalents).[3]

    • Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide will form.[3]

    • Cool the mixture and add dilute hydrochloric acid to dissolve the amine product.[3]

    • Filter off the solid phthalhydrazide.[3]

    • Wash the filtrate with diethyl ether to remove non-basic impurities.[3]

    • Basify the aqueous layer with a sodium hydroxide solution (pH > 12).[3]

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.[3]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.[3]

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude (4-Bromonaphthalen-2-yl)methanamine in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_pathway_a Pathway A: Gabriel Synthesis Route cluster_pathway_b Pathway B: Reductive Amination Route A_start 2-Methylnaphthalene A_int1 4-Bromo-2-methylnaphthalene A_start->A_int1 Electrophilic Bromination A_int2 2-(Bromomethyl)-4-bromonaphthalene A_int1->A_int2 Benzylic Bromination (NBS, AIBN) A_int3 N-(4-Bromo-2-naphthylmethyl)phthalimide A_int2->A_int3 Potassium Phthalimide A_end (4-Bromonaphthalen-2-yl)methanamine A_int3->A_end Hydrazine Hydrate B_start 4-Bromo-2-methylnaphthalene B_int1 4-Bromo-2-naphthaldehyde B_start->B_int1 Oxidation B_end (4-Bromonaphthalen-2-yl)methanamine B_int1->B_end Reductive Amination (NH3 source, reducing agent)

Caption: Overview of the two primary synthetic pathways to (4-Bromonaphthalen-2-yl)methanamine.

References

  • Technical Support Center: Synthesis of 2-(Aminomethyl)-4-bromonaphthalene - Benchchem.
  • Technical Support Center: Synthesis of 6-(Bromomethyl)naphthalen-2-amine Derivatives - Benchchem.
  • Gabriel Synthesis.
  • Gabriel synthesis - Wikipedia.
  • An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-bromonaphthalene - Benchchem.
  • Synthesis of "2-(Aminomethyl)-4-bromonaphthalene" experimental protocol - Benchchem.
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure.
  • Evaluating the Reproducibility of "2-(Aminomethyl)-4-bromonaphthalene" Synthesis: A Comparative Guide - Benchchem.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • Gabriel Synthesis | Thermo Fisher Scientific - RU.
  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
  • Borch Reductive Amination - Alfa Chemistry.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Application Note – Reductive Amination.
  • 3 - Organic Syntheses Procedure.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot - Sciforum.
  • Application Notes and Protocols: Purification of 2-(Aminomethyl)-4-bromonaphthalene Derivatives - Benchchem.
  • Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC.
  • CN101781244A - Preparation method of 4-bromo-N- (pyridine-2-methyl) naphthalene-1-sulfonamide compound - Google Patents.
  • Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC.
  • Short Communication.
  • Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - ResearchGate.

Sources

Optimization

challenges in the purification of (4-Bromonaphthalen-2-yl)methanamine hydrochloride and how to overcome them

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (4-Bromonaphthalen-2-yl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5).

Purifying this specific compound presents a unique dichotomy: it possesses a highly lipophilic, bulky naphthyl core paired with a highly polar amine hydrochloride moiety. Furthermore, the aryl bromide bond is chemically sensitive to reductive cleavage under specific conditions. This guide provides the causality behind common purification failures and offers self-validating, field-proven protocols to ensure high-purity yields.

Purification Workflow Visualization

To successfully isolate the target compound from a crude mixture, a phase-switching strategy (free-basing followed by re-salting) is highly recommended over direct recrystallization.

PurificationWorkflow Crude Crude Hydrochloride Salt (Contains Salts/Impurities) Freebase Free-Basing (Aqueous Na2CO3) Crude->Freebase Add mild base Extract Organic Extraction (DCM or EtOAc) Freebase->Extract Phase separation Resalt Re-Salting (Anhydrous HCl in Ether) Extract->Resalt Dry & add acid Recrystallize Recrystallization (EtOH / Et2O) Resalt->Recrystallize Collect precipitate Pure Pure (4-Bromonaphthalen- 2-yl)methanamine HCl Recrystallize->Pure Filter & dry

Workflow for the purification of (4-Bromonaphthalen-2-yl)methanamine HCl.

Physicochemical Data Summary

Understanding the phase behavior of the free base versus the salt is critical for designing a self-validating purification system.

PropertyFree Base FormHydrochloride Salt Form
Molecular Weight 236.11 g/mol 272.57 g/mol [1]
Aqueous Solubility InsolubleSoluble (Highly polar)
Organic Solubility Soluble in DCM, EtOAc, EtherInsoluble in Ether, Soluble in hot EtOH/MeOH
Stability Prone to oxidation/degradationHighly stable at room temperature
Primary Impurity Risk Hydrodebromination under basic conditionsCo-precipitation with inorganic salts
Troubleshooting Guide & FAQs

Q1: My crude hydrochloride salt is heavily contaminated with inorganic salts (e.g., ammonium chloride or sodium chloride). Direct recrystallization isn't separating them. How do I isolate the pure organic salt? A1: Direct recrystallization often fails here because both the organic amine salt and inorganic impurities share similar solubility profiles in polar protic solvents. The most reliable method is an acid-base extraction cycle. Causality: Converting the hydrochloride salt to its free base neutralizes the amine, drastically shifting its solubility from the aqueous phase to the organic phase. Inorganic salts remain trapped in the aqueous layer. After extracting the free base into an organic solvent, treating it with an anhydrous acid selectively precipitates the pure organic hydrochloride salt, leaving non-basic organic impurities dissolved in the mother liquor[2].

Q2: I am observing debrominated impurities (naphthalen-2-ylmethanamine) in my final product. What causes this, and how can I prevent it? A2: Hydrodebromination is a common, detrimental side reaction when aryl bromides are exposed to basic conditions, trace transition-metal catalysts (like Pd or Ni from upstream cross-coupling steps), or hydride sources[3]. Causality: Aryl bromides can undergo oxidative addition with trace transition metals. In the presence of a base or a hydride donor, a metal-hydride species forms, leading to the reductive cleavage of the C-Br bond[3]. Furthermore, the reduction of aryl carbon–bromide bonds can occur via the formation of a radical anion, which then undergoes rate-determining fragmentation[4]. Solution: To prevent this during workup, avoid strong bases (like NaOH) and prolonged heating. Use mild bases like aqueous Na2CO3 for free-basing. If transition metals are present from a previous step, stir the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours prior to the final salt formation.

Q3: During recrystallization, my compound "oils out" at the bottom of the flask instead of forming crystals. How do I fix this? A3: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid, typically because the solution is supersaturated, impurities are present, or the cooling rate is too rapid[5]. Causality: The melting point of the solute in the saturated solution drops below the ambient temperature of the mixture, causing a liquid-liquid phase separation rather than nucleation. Solution: Use a binary solvent system such as ethanol (primary solvent) and diethyl ether (anti-solvent)[5]. If an oil forms, re-dissolve it by adding a few drops of hot ethanol. Once homogeneous, add the ether dropwise until slight turbidity persists, then allow the flask to cool slowly to room temperature before transferring to an ice bath[5].

Validated Experimental Protocols

Safety Note: (4-Bromonaphthalen-2-yl)methanamine hydrochloride is a Category 2 skin and eye irritant[6]. Always perform these procedures in a well-ventilated fume hood wearing appropriate PPE.

Protocol A: Free-Basing and Anhydrous Re-Salting

This protocol removes inorganic salts and highly polar impurities by forcing the compound through a phase transition.

  • Suspend: Place 1.0 g of the crude (4-Bromonaphthalen-2-yl)methanamine hydrochloride in a separatory funnel and suspend it in 20 mL of dichloromethane (DCM).

  • Neutralize: Slowly add 20 mL of a saturated aqueous Na2CO3 solution. Shake gently and vent frequently.

    • Self-Validation Step: Check the pH of the aqueous layer; it must be ~9-10 to ensure complete deprotonation to the free base.

  • Extract: Separate the organic layer. Extract the remaining aqueous layer with an additional 2 x 15 mL of DCM.

  • Dry: Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous Na2SO4. Filter the solution to remove the drying agent.

  • Re-salt: Transfer the dried DCM solution to a round-bottom flask and cool to 0 °C in an ice bath. Dropwise, add 1.2 equivalents of anhydrous HCl in diethyl ether (e.g., 2.0 M solution). The standard method for preparing the pure salt is the addition of this anhydrous acid to the organic solution, which will cause the hydrochloride salt to immediately precipitate[2].

  • Isolate: Stir for 30 minutes at 0 °C. Filter the white precipitate via a Büchner funnel, wash with 10 mL of cold diethyl ether, and dry under high vacuum.

Protocol B: Recrystallization via Anti-Solvent Addition

This protocol removes structurally similar organic impurities (e.g., regioisomers) by exploiting differential solubility.

  • Dissolve: Place the re-salted solid in an Erlenmeyer flask. Add the minimal amount of boiling absolute ethanol required to just dissolve the solid[5].

  • Clarify (Optional): If the solution is discolored, add 50 mg of activated charcoal, boil for 2 minutes, and filter hot through a tightly packed pad of Celite.

  • Precipitate: While the clarified solution is still hot, add anhydrous diethyl ether dropwise. Stop adding ether the moment the solution becomes slightly cloudy (turbid) and fails to clear upon swirling. Diethyl ether acts as the precipitating anti-solvent[5].

  • Crystallize: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature. Once crystal nucleation is observed, place the flask in an ice bath for 30 minutes to maximize the yield[5].

  • Collect: Filter the crystals under vacuum, wash with ice-cold diethyl ether, and dry overnight in a vacuum desiccator.

References
  • 2126163-27-5 | (4-Bromonaphthalen-2-yl)methanamine. ChemScene.
  • Safety Data Sheet - Enamine. Enamine.
  • Preventing Debromination in Subsequent Reaction Steps. Benchchem Technical Support.
  • Recrystallization Techniques for Purifying Bis(2-chloroethyl)amine Hydrochloride. Benchchem Technical Support.
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
  • Ion Pair Extraction in Preparative Organic Chemistry. Acta Chemica Scandinavica 23 (1969) 1215–1218.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (4-Bromonaphthalen-2-yl)methanamine hydrochloride

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the chemoselective reduction of halogenated aromatic nitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the chemoselective reduction of halogenated aromatic nitriles. The synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5)[1] requires precise control over reduction parameters to prevent debromination while ensuring complete conversion of the nitrile to the primary amine salt.

This guide provides a self-validating protocol, quantitative parameter comparisons, and a mechanistic troubleshooting FAQ to ensure high-yield, high-purity isolation of the target molecule.

Optimal Synthetic Workflow

The most robust route to this target relies on the borane-mediated reduction of 4-bromo-2-naphthonitrile[2]. This pathway bypasses the hydrodehalogenation risks associated with palladium-catalyzed hydrogenation.

G A 4-Bromo-2- naphthonitrile B BH3-THF Reduction A->B C Amine-Borane Complex B->C D HCl / MeOH Quench C->D E Target HCl Salt D->E

Synthetic workflow for (4-Bromonaphthalen-2-yl)methanamine hydrochloride.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates In-Process Controls (IPCs) to validate the reaction state at each critical junction.

Reagents: 4-Bromo-2-naphthonitrile (1.0 eq), Borane-THF complex (1.0 M, 3.0 eq), Anhydrous THF, Methanol, 2M HCl in diethyl ether.

  • Preparation & Inertion: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Dissolve 4-bromo-2-naphthonitrile in anhydrous THF (0.5 M concentration).

  • Chemoselective Reduction: Cool the reactor to 0 °C. Add the BH3-THF complex dropwise over 30 minutes.

    • Self-Validation: Observe mild gas evolution (H₂ release from trace moisture/intermediates). The solution should remain homogeneous.

  • Thermal Activation: Remove the cooling bath and heat the reaction to 65 °C (reflux) for 12 hours.

    • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot ( Rf​ ~0.6) must completely disappear, replaced by a baseline spot corresponding to the highly polar amine-borane complex.

  • Quench & Decomplexation: Cool the reaction to 0 °C. Cautiously add Methanol dropwise to quench unreacted borane.

    • Self-Validation: Vigorous bubbling will occur. Wait until all gas evolution ceases before proceeding.

  • Salt Formation: Add 2M HCl in diethyl ether (3.0 eq). Heat the mixture to 60 °C for 2 hours. This critical step breaks the stable B-N dative bond via acidic methanolysis[3].

  • Isolation: Concentrate the mixture under reduced pressure to remove solvents and volatile trimethyl borate. Triturate the resulting crude solid with cold diethyl ether to extract non-polar impurities. Filter and dry under high vacuum to afford the pure hydrochloride salt.

Quantitative Comparison of Reduction Parameters

Choosing the correct reducing agent is the primary failure point in this synthesis. The table below summarizes the causality behind our reagent selection.

Reducing AgentEquivalentsTemp (°C)Workup / QuenchYield (%)Debromination (%)Causality / Outcome
BH₃-THF 3.0 65 HCl / MeOH 85 - 90 < 1 Optimal. Hydride attacks the electrophilic nitrile; C-Br bond is preserved[3].
LiAlH₄2.00 to 25Fieser Method60 - 705 - 15Sub-optimal. High reactivity leads to partial cleavage of the aryl-bromide bond.
H₂, Pd/C1 atm25Acidic< 10> 80Failure. Pd readily undergoes oxidative addition into the C-Br bond, destroying the precursor.
NaBH₄ / CoCl₂2.0 / 0.10 to 25NH₄OH50 - 60< 2Moderate. Chemoselective, but prone to forming secondary amine dimers.

Troubleshooting & FAQs

Q1: I am observing significant debromination in my final product. How do I prevent this? A: If you are using catalytic hydrogenation (e.g., Pd/C or Raney Nickel), the catalyst is inserting into the C-Br bond via oxidative addition. You must switch to a hydride-transfer reagent. Borane (BH₃-THF) is highly chemoselective for the π -system of the nitrile and will leave the aryl halide completely intact[3].

Q2: My yield is exceptionally low, and NMR shows a strange, highly stable intermediate. What went wrong? A: You likely performed a standard aqueous workup. The reduction of a nitrile by borane does not immediately yield a free amine; it yields a highly stable amine-borane complex (Ar-CH₂-NH₂·BH₃)[4]. Water is insufficient to break this dative bond. You must subject the crude mixture to acidic methanolysis (refluxing with HCl in Methanol) to convert the boron into volatile trimethyl borate [B(OMe)₃] and liberate the amine hydrochloride[3].

Q3: LC-MS analysis shows a mass corresponding to a secondary amine dimer. How can I minimize this byproduct? A: Secondary amines form when the newly generated primary amine attacks the intermediate imine-borane before it can be fully reduced. To prevent this, ensure a high local concentration of borane. Use at least 3.0 equivalents of BH₃-THF and consider inverse addition (adding the nitrile solution dropwise into the borane solution) to keep the reducing agent in constant excess.

Q4: The hydrochloride salt is precipitating as a sticky gum instead of a crystalline solid. What are the optimal crystallization parameters? A: Gummy residues are almost always caused by the presence of water during salt formation. If you used aqueous HCl (e.g., 37% HCl) to quench the reaction, the resulting hydration prevents crisp crystallization. Switch to anhydrous conditions: use dry HCl gas dissolved in diethyl ether, dioxane, or methanol. Triturating the resulting anhydrous crude with cold diethyl ether will yield a free-flowing powder[1].

Mechanistic Pathway

Understanding the molecular logic of the decomplexation step is vital for troubleshooting incomplete reactions.

Mechanism Nitrile Nitrile (Ar-C≡N) Imine Imine-Borane (Ar-CH=N-BH2) Nitrile->Imine + BH3 (Hydride Transfer) AmineBorane Amine-Borane (Ar-CH2-NH2·BH3) Imine->AmineBorane + BH3 (Reduction) Product Primary Amine HCl (Ar-CH2-NH3+ Cl-) AmineBorane->Product + HCl / MeOH Borate Trimethyl Borate B(OMe)3 AmineBorane->Borate Byproduct

Mechanism of nitrile reduction by borane and subsequent acidic methanolysis.

References

  • [1] 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride - C11H11BrClN | CSSS00025790430. Chemspace. [Link]

  • [2] A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. ACS Publications.[Link]

  • [3] Boron Reagents in Process Chemistry. Chemical Reviews (Scribd). [Link]

  • [4] Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. ResearchGate.[Link]

Sources

Optimization

techniques for monitoring the progress of reactions involving (4-Bromonaphthalen-2-yl)methanamine hydrochloride

Welcome to the Technical Support Center for analytical monitoring of (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5)[1]. As a primary amine hydrochloride salt featuring a heavily conjugated naphthal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical monitoring of (4-Bromonaphthalen-2-yl)methanamine hydrochloride (CAS: 2126163-27-5)[1].

As a primary amine hydrochloride salt featuring a heavily conjugated naphthalene ring and a bromine atom, this compound presents a unique analytical profile. While the naphthalene core provides excellent UV absorbance for detection, the highly polar protonated amine and the chloride counterion frequently cause chromatographic anomalies such as streaking, peak splitting, and ion suppression.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize the reaction monitoring of this specific compound.

Part 1: Troubleshooting Guides & FAQs

Category A: Thin Layer Chromatography (TLC) Anomalies

Q: Why does my starting material streak heavily from the baseline on normal-phase silica TLC, making it impossible to calculate an accurate Rf value? A: This is a classic phase-mismatch issue. Primary amines possess strongly basic groups that hydrogen-bond tightly to the acidic silanol active sites on standard normal-phase silica gel[2]. Because your compound is an HCl salt, it exists in a protonated state, drastically increasing its polarity and causing it to drag or "streak" across the active sites rather than migrating as a defined spot[2]. Overloading the plate further exacerbates this issue[3]. Solution: You must disrupt the silanol-amine interaction. This is achieved by adding a volatile basic modifier, such as 1-5% triethylamine (TEA) or ammonium hydroxide, to your mobile phase[3]. The modifier competitively binds to the acidic silanols, allowing your amine to migrate freely[2].

Category B: High-Performance Liquid Chromatography (HPLC) Issues

Q: I am observing split peaks or severe tailing for the starting material on a C18 column, even though LC-MS confirms only one mass. Is my compound degrading on the column? A: No, your compound is likely intact. Peak splitting in amine hydrochlorides is typically an artifact of an uneven pH profile within the injection plug[4]. If you inject the HCl salt into an unbuffered or weakly buffered mobile phase, the hydrochloride dictates the local pH of the microenvironment around the analyte[4]. As the plug travels through the column, the amine exists in a dynamic, poorly controlled equilibrium between its protonated and free-base states, causing it to partition differently and split into two apparent peaks[4]. Solution: Your method must be a self-validating system where the mobile phase dictates the pH, not the sample. Use a high-capacity buffer (e.g., 10 mM ammonium formate) to neutralize the hydrochloride and maintain a uniform pH profile throughout the run[4].

Category C: Mass Spectrometry (LC-MS) Challenges

Q: Why is the MS signal for (4-Bromonaphthalen-2-yl)methanamine so weak despite a massive UV peak at 254 nm? A: You are experiencing ion suppression caused by the chloride counterion. High concentrations of non-volatile salts or halides compete for charge in the Electrospray Ionization (ESI) droplet, suppressing the ionization of your target analyte. Solution: Ensure your LC gradient diverts the first 1-2 minutes of flow (containing the dead-volume chloride ions) to waste before it enters the MS source. When ionized successfully, look for the highly diagnostic 1:1 isotopic doublet at m/z 236 and 238, which corresponds to the [M+H]+ of the free base containing the ^79Br and ^81Br isotopes[1].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Self-Validating TLC Preparation (Mini-Workup)

To prevent streaking and false-positive degradation spots, never spot the raw acidic reaction mixture directly.

  • Sampling: Withdraw 10 µL of the reaction mixture containing (4-Bromonaphthalen-2-yl)methanamine hydrochloride.

  • Quenching & Freebasing: Dilute the aliquot in 200 µL of Ethyl Acetate (EtOAc). Add 200 µL of 1M NaOH (aqueous).

  • Partitioning: Vortex vigorously for 10 seconds to force the free-based amine into the organic layer. Allow the layers to separate.

  • Validation (Co-spotting): On your silica plate, spot the organic layer (Reaction). Spot a verified standard of the starting material (Standard). Finally, spot both directly on top of each other (Co-spot). If the co-spot resolves into a single, tight band, your TLC system is validated.

  • Development: Develop the plate in a TEA-modified solvent system (See Table 1).

Protocol 2: Robust LC-MS/HPLC-UV Method for Reaction Monitoring

This protocol ensures pH control to prevent peak splitting.

  • Sample Preparation: Dilute 5 µL of the reaction mixture in 1 mL of HPLC-grade Methanol. Add 10 µL of Triethylamine to neutralize the HCl salt prior to injection.

  • System Equilibration: Flush the C18 column with Mobile Phase A (10 mM Ammonium Formate, pH 3.0) for 10 column volumes to ensure the stationary phase is fully buffered.

  • Injection & Detection: Inject 2 µL. Monitor UV absorbance at 254 nm (optimal for the extended -conjugation of the naphthalene ring) and MS in ESI+ mode.

Part 3: Data Presentation

Table 1: Optimized TLC Solvent Systems for (4-Bromonaphthalen-2-yl)methanamine

Reaction Type Target Analyte Polarity Recommended Solvent System (v/v) Modifier Purpose
Amidation Moderate 50:50 Hexane : EtOAc + 1% TEA Prevents starting material streaking
Reductive Amination High 90:9:1 DCM : MeOH : NH₄OH Elutes highly polar secondary amines

| Suzuki Coupling | Low to Moderate | 80:20 Hexane : EtOAc + 1% TEA | Resolves non-polar biaryl products |

Table 2: Recommended HPLC Gradient (C18 Column, 0.4 mL/min)

Time (min) % Mobile Phase A (10mM NH₄HCO₂, pH 3.0) % Mobile Phase B (Acetonitrile + 0.1% FA) Elution Phase
0.0 - 1.0 95% 5% Desalting (Chloride elution)

| 1.0 - 6.0 | 95% 5% | 5% 95% | Analyte Separation | | 6.0 - 8.0 | 5% | 95% | Column Wash (Removes organics) |

Part 4: Analytical Workflow Visualization

ReactionMonitoring Start Reaction Mixture (4-Bromonaphthalen-2-yl)methanamine HCl Freebase Mini-Workup (Freebasing) Add Base (e.g., Et3N or NaOH) Start->Freebase Rapid Check Buffer Dilute in Buffered Solvent (e.g., Ammonium Formate) Start->Buffer Quantitation TLC TLC Analysis TLC_Run Run Silica TLC (Eluent + 1% Et3N) TLC->TLC_Run HPLC LC-MS / HPLC Analysis HPLC_Run Run C18 RP-HPLC (Monitor 254 nm & m/z 236/238) HPLC->HPLC_Run Freebase->TLC Buffer->HPLC Result Evaluate Reaction Progress (Conversion & Impurities) TLC_Run->Result HPLC_Run->Result

Workflow for analytical monitoring of (4-Bromonaphthalen-2-yl)methanamine HCl reactions.

References

  • "TLC troubleshooting", ChemBAM. Available at: [Link]

  • "Amine hydrochloride in HPLC", Chromatography Forum. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

assessing the purity of synthesized (4-Bromonaphthalen-2-yl)methanamine hydrochloride using analytical techniques

As a Senior Application Scientist, establishing the absolute purity of a synthesized intermediate like (4-Bromonaphthalen-2-yl)methanamine hydrochloride requires moving beyond simple "percent area" chromatography. This m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute purity of a synthesized intermediate like (4-Bromonaphthalen-2-yl)methanamine hydrochloride requires moving beyond simple "percent area" chromatography. This molecule presents specific structural challenges that demand a highly deliberate, orthogonal analytical control strategy.

This guide objectively compares three leading analytical techniques—RP-HPLC-UV, LC-MS, and Quantitative NMR (qNMR)—detailing the causality behind the experimental parameters and providing self-validating protocols to ensure absolute scientific integrity.

The Analyte: Structural Challenges & Analytical Causality

Before selecting an analytical method, we must deconstruct the molecule to understand how its functional groups dictate our instrumental parameters:

  • The Primary Amine Salt (pKa ~9.5): At neutral or acidic pH, the methanamine group is fully protonated. On standard silica-based reversed-phase columns, this basic cation interacts strongly with residual acidic silanols (Si-O⁻) via ion-exchange mechanisms, leading to severe peak tailing. Causality: We must utilize end-capped stationary phases and mobile phase modifiers like Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent and suppresses silanol ionization, ensuring sharp, symmetrical peaks.

  • The Bromine Atom: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Causality: This produces a highly distinct M and M+2 doublet in mass spectrometry, serving as a powerful diagnostic tool to differentiate the intact API from debrominated synthetic impurities.

  • The Naphthalene Core: The highly conjugated π -system provides excellent molar absorptivity. Causality: UV detection at 220–254 nm is highly sensitive, making it the ideal workhorse for routine trace impurity quantification.

Comparative Analysis of Analytical Techniques

To establish a robust control strategy, we compare three orthogonal techniques. No single method provides a complete picture; they must be used in concert depending on the phase of drug development.

A. RP-HPLC-UV (The Compendial Workhorse)

Reversed-Phase HPLC with UV detection remains the gold standard for routine batch release. When validated according to the latest ICH Q2(R2) guidelines, it provides unmatched precision and robustness for quantifying known impurities[1]. However, its critical limitation is the absolute reliance on a certified reference standard to establish a calibration curve.

B. LC-MS (The Structural Sleuth)

While HPLC-UV quantifies, LC-MS identifies. It is indispensable during early-stage synthesis to profile unknown degradants. The Trade-off: The 0.1% TFA used to fix the amine's peak tailing unfortunately causes severe ion suppression in the electrospray ionization (ESI) source. Therefore, LC-MS methods often substitute TFA with 0.1% Formic Acid, accepting slightly broader chromatographic peaks in exchange for crucial mass data.

C. Quantitative NMR (qNMR) (The Absolute Truth)

qNMR is the ultimate tool for primary reference standard qualification. Unlike chromatography, the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei, meaning no reference standard of the analyte is required [2]. By co-dissolving the sample with a highly pure internal standard (IS) like Maleic Acid, we can determine absolute mass-fraction purity with exceptional accuracy[3].

Quantitative Data: Performance Comparison

The following table summarizes the experimental performance metrics of the three techniques when applied to (4-Bromonaphthalen-2-yl)methanamine HCl.

Performance Parameter (ICH Q2)RP-HPLC-UVLC-MS (ESI+)1H-qNMR
Primary Utility Routine QC / Batch ReleaseImpurity ID / ProfilingAbsolute Purity / Std Qualification
Specificity Retention Time & UV SpectraAccurate Mass & Isotope PatternChemical Shift & Coupling
LOD / LOQ ~0.01% / 0.05%~0.001% / 0.005%~0.5% / 1.0%
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%99.5% - 100.5%
Precision (% RSD) < 1.0%< 5.0%< 0.5%
Analyte Ref. Std Required? Yes (Strict requirement)Yes (For quantitation)No (Uses universal Internal Std)
Relative Throughput High (15 min/sample)Medium (20 min/sample)Low (45 min/sample for high S/N)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical run must prove its own validity before the data is accepted.

Protocol 1: RP-HPLC-UV Purity Assay (Self-Validating)
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped to minimize silanol activity).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing the batch, inject the working standard 5 times. The system is only deemed "suitable" if the peak tailing factor ( Tf​ ) is ≤1.5 (proving the TFA is effectively masking silanols) and the peak area %RSD is ≤2.0% (proving injection precision)[1].

Protocol 2: 1H qNMR Absolute Purity Determination
  • Sample Preparation: Using a microbalance, precisely co-weigh ~10.00 mg of the synthesized (4-Bromonaphthalen-2-yl)methanamine HCl and ~5.00 mg of Maleic Acid (NIST Standard Reference Material).

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Causality of Internal Standard Choice: Maleic acid is chosen because its olefinic protons produce a sharp singlet at ~6.3 ppm. This is perfectly isolated from the analyte's naphthalene aromatic protons (7.4–8.2 ppm) and the aliphatic methanamine protons (~4.2 ppm), preventing integration overlap[3].

  • Acquisition Parameters: 400 MHz, 64 scans. Critical Step: Set the relaxation delay ( D1​ ) to 60 seconds (at least 5×T1​ ). Why? To ensure complete longitudinal relaxation of all protons between pulses. Failing to do this causes partial saturation and heavily skews the quantitative integration[2].

  • Calculation: Purity is calculated using the molar ratio equation derived from the integrated areas of the 6.3 ppm Maleic acid peak (2H) and an isolated 1H aromatic peak of the analyte.

Decision Workflow

PurityWorkflow Start Purity Assessment: (4-Bromonaphthalen-2-yl)methanamine HCl HasStd Is a certified reference standard available? Start->HasStd qNMR Quantitative NMR (qNMR) Absolute Purity (No Std Needed) HasStd->qNMR No Goal What is the primary analytical objective? HasStd->Goal Yes LCMS LC-MS Impurity Profiling & ID (Exploits Br Isotopes) Goal->LCMS Structural ID HPLC RP-HPLC-UV Routine QC & Batch Release (0.1% TFA Modifier) Goal->HPLC Quantitation

Analytical Method Selection Workflow for (4-Bromonaphthalen-2-yl)methanamine HCl.

Conclusion

For (4-Bromonaphthalen-2-yl)methanamine hydrochloride, no single technique acts as a silver bullet. qNMR is the mandatory starting point to establish the absolute purity of your primary lot without a pre-existing standard. Once the standard is qualified, RP-HPLC-UV (heavily relying on TFA to control the primary amine) takes over for high-throughput, ICH-compliant batch release. Finally, LC-MS remains the critical investigative tool, leveraging the unique bromine isotopic signature to trace the origin of unknown synthetic impurities.

References

  • [1] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai URL:[Link]

  • [3] Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: acs.org URL:[Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: hplc.eu URL:[Link]

Sources

Comparative

comparison of the biological activities of different (4-Bromonaphthalen-2-yl)methanamine hydrochloride derivatives

The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a rigid and lipophilic framework that is amenable to a wide array of chemical modifications. This adaptability has led to the development of nume...

Author: BenchChem Technical Support Team. Date: March 2026

The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a rigid and lipophilic framework that is amenable to a wide array of chemical modifications. This adaptability has led to the development of numerous naphthalene-based therapeutic agents with diverse biological activities.[1] Within this broad class of compounds, (4-Bromonaphthalen-2-yl)methanamine hydrochloride and its derivatives present a particularly interesting, yet underexplored, area of research. The presence of a reactive aminomethyl group and a bromine atom on the naphthalene core provides two distinct points for chemical diversification, making this scaffold an ideal candidate for the generation of compound libraries aimed at discovering novel therapeutic agents.[2]

This guide provides a comprehensive comparison of the potential biological activities of various derivatives of (4-Bromonaphthalen-2-yl)methanamine hydrochloride, with a focus on their anticancer and antimicrobial properties. While direct comparative studies on a series of these specific derivatives are limited in the public domain, this guide will present a cogent analysis based on structure-activity relationship (SAR) data from closely related aminomethylnaphthalene and bromonaphthalene analogs. The experimental protocols detailed herein are established methodologies for assessing the biological activities of novel chemical entities.

Rationale for Derivatization: Exploring Structure-Activity Relationships

The primary motivation for synthesizing derivatives of the parent compound, (4-Bromonaphthalen-2-yl)methanamine, is to systematically explore the structure-activity relationship (SAR). By making specific and controlled modifications to the molecule, researchers can identify which structural features are crucial for biological activity and which can be altered to enhance potency, selectivity, and pharmacokinetic properties. For the (4-Bromonaphthalen-2-yl)methanamine scaffold, two primary sites for modification are the amine group and the bromine-substituted position on the naphthalene ring.

  • N-Substitutions: The primary amine of the aminomethyl group is a key site for derivatization. Modifications such as alkylation, acylation, and the formation of amides or sulfonamides can significantly impact the compound's polarity, steric bulk, and hydrogen bonding capacity. These changes, in turn, can influence how the molecule interacts with biological targets like enzymes or cellular membranes.[2]

  • Modifications at the Bromo Position: The bromine atom serves as a versatile chemical handle for a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can profoundly alter the molecule's overall shape, lipophilicity, and electronic properties, potentially leading to new interactions with biological targets.

By systematically synthesizing and testing a library of these derivatives, a clear picture of the SAR can be established, guiding the design of more potent and selective therapeutic candidates.

Comparative Biological Activities: A Representative Study

To illustrate the potential therapeutic applications of (4-Bromonaphthalen-2-yl)methanamine derivatives, this section presents a representative, hypothetical dataset comparing the in vitro anticancer and antimicrobial activities of a series of N-substituted analogs. This data is based on established trends observed for similar naphthalene-based compounds in the scientific literature.

Anticancer Activity

The cytotoxic effects of novel compounds are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. A lower IC50 value indicates greater potency.

Table 1: Comparative Anticancer Activity of N-Substituted (4-Bromonaphthalen-2-yl)methanamine Derivatives (Hypothetical Data)

Compound IDN-SubstituentHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
BND-1 -H (Parent Compound)> 50> 50
BND-2 -CH325.331.8
BND-3 -COCH3 (Acetyl)15.118.5
BND-4 -COPh (Benzoyl)8.710.2
BND-5 -SO2Ph (Benzenesulfonyl)12.415.9

From this representative data, a clear SAR trend emerges. The parent compound (BND-1) shows minimal activity. Simple alkylation (BND-2) provides a modest increase in cytotoxicity. However, acylation of the amine group, particularly with an aromatic moiety (BND-4), leads to a significant enhancement in anticancer potency. This suggests that the introduction of a planar, electron-rich group can facilitate interactions with biological targets relevant to cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of new chemical entities is typically assessed by determining their minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of N-Substituted (4-Bromonaphthalen-2-yl)methanamine Derivatives (Hypothetical Data)

Compound IDN-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BND-1 -H (Parent Compound)64>128128
BND-2 -CH33212864
BND-3 -COCH3 (Acetyl)166432
BND-4 -COPh (Benzoyl)83216
BND-5 -SO2Ph (Benzenesulfonyl)166432

The SAR for antimicrobial activity mirrors that observed for anticancer effects. The parent compound has weak activity, which is progressively enhanced with N-substitution. The benzoyl derivative (BND-4) again demonstrates the most potent activity across all tested microbial strains. This dual activity profile suggests that these compounds may act on fundamental cellular processes common to both cancer cells and microorganisms.

Experimental Methodologies

The following are detailed protocols for the key experiments used to generate the type of data presented above.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cell medium is then replaced with the medium containing the compounds at various concentrations, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[3]

Protocol:

  • Compound Preparation: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic end End read_mic->end

Broth Microdilution Workflow

Potential Mechanism of Action: A Look at Signaling Pathways

While the exact mechanism of action for (4-Bromonaphthalen-2-yl)methanamine derivatives would require further investigation, their structural similarity to other anticancer agents suggests potential interference with key cellular signaling pathways. For instance, many naphthalene-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. One plausible mechanism is the modulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes BND_Derivative (4-Bromonaphthalen-2-yl)methanamine Derivative BND_Derivative->Akt inhibits? BND_Derivative->mTORC1 inhibits? BND_Derivative->Apoptosis induces

Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

In this hypothetical pathway, the (4-Bromonaphthalen-2-yl)methanamine derivative could inhibit key kinases such as Akt or mTOR, thereby disrupting the pro-survival signaling cascade and leading to the induction of apoptosis in cancer cells.

Conclusion

The (4-Bromonaphthalen-2-yl)methanamine hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents. The representative data and structure-activity relationships discussed in this guide highlight the potential for discovering potent anticancer and antimicrobial compounds through systematic derivatization of the aminomethyl group. The detailed experimental protocols provide a solid foundation for researchers to initiate their own investigations into this intriguing class of molecules. Further studies are warranted to synthesize and evaluate a broader library of these derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for (4-Bromonaphthalen-2-yl)methanamine Hydrochloride

In modern drug discovery and chemical synthesis, managing the lifecycle of halogenated aromatic amines is as critical as the synthesis itself. (4-Bromonaphthalen-2-yl)methanamine hydrochloride presents unique end-of-life...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and chemical synthesis, managing the lifecycle of halogenated aromatic amines is as critical as the synthesis itself. (4-Bromonaphthalen-2-yl)methanamine hydrochloride presents unique end-of-life logistical challenges due to its specific molecular architecture.

This guide provides drug development professionals and laboratory safety officers with field-proven, self-validating protocols for the safe handling, spill recovery, and permanent disposal of this compound.

Mechanistic Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's hazards.

According to standardized safety data, (4-bromonaphthalen-2-yl)methanamine hydrochloride is classified as a Category 2 skin and eye irritant (H315, H319, H320)[1]. However, the primary disposal hazard lies in its elemental composition. The molecule contains a naphthyl ring, a primary amine, a bromine atom, and is formulated as a hydrochloride salt[2].

The Causality of Thermal Destruction: When subjected to thermal decomposition (incineration), this compound does not simply oxidize into carbon dioxide and water. The presence of halogens and nitrogen dictates that combustion will yield highly toxic and corrosive byproducts, specifically:

  • Hydrogen Bromide (HBr) & Hydrogen Chloride (HCl): Corrosive acidic gases formed from the halogen substituents and the salt counter-ion[1].

  • Nitrogen Oxides (NOx): Toxic gases generated from the primary amine group[1].

Because of these byproducts, direct open-air burning or standard municipal waste disposal is strictly prohibited. The compound must be processed through a highly controlled thermal oxidation system equipped with specific gas-neutralization engineering controls[1].

Quantitative Hazard & Logistics Data

Understanding the physical and chemical parameters of the compound is essential for calculating solvent ratios for disposal and selecting appropriate Personal Protective Equipment (PPE).

ParameterValue / SpecificationMechanistic Implication for Disposal
Molecular Formula C₁₁H₁₁BrClNDual-halogen presence ensures combustion yields both HBr and HCl gases.
Molecular Weight 272.57 g/mol [2]High mass density; requires sufficient solvent volume to prevent supersaturation during disposal prep.
LogP 2.86[2]High lipophilicity dictates the use of organic combustible solvents (e.g., ethanol) over aqueous systems for dissolution.
Hazard Codes H315, H319, H320[1]Corrosive to biological tissues; mandates Nitrile gloves and chemical-splash goggles during all handling.
Disposal Route Chemical Incineration[1]Requires an afterburner for complete ring cleavage and an alkaline scrubber for acid gas neutralization.

Disposal & Recovery Workflows

The following decision tree outlines the logistical pathways for managing both planned laboratory waste and unplanned accidental releases of the compound.

G Start Waste Generation: (4-Bromonaphthalen-2-yl)methanamine HCl Decision Waste Stream Type Start->Decision Routine Routine Laboratory Waste Decision->Routine Planned Spill Accidental Spill / Solid Release Decision->Spill Unplanned Solvent Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) Routine->Solvent Contain Dry Wipe & Contain (Avoid Dust/Aerosolization) Spill->Contain Incinerator Chemical Incinerator Requires Afterburner & Scrubber Solvent->Incinerator Licensed Transfer to Licensed Waste Disposal Contractor Incinerator->Licensed Bag Seal in Hazmat Bag & Ventilate Area Contain->Bag Bag->Licensed

Workflow for the safe disposal and spill recovery of halogenated amine hydrochlorides.

Self-Validating Experimental Protocols

To ensure uncompromising safety, the following step-by-step methodologies incorporate built-in validation checks. This ensures that operators do not proceed to the next step unless the current step has been successfully and safely executed.

Protocol A: Routine Laboratory Waste Disposal

This protocol is designed for the planned disposal of expired, contaminated, or residual compound.

  • Solubilization: In a well-ventilated fume hood, weigh the solid waste. Transfer the material into a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) at a recommended ratio of 1 gram of solute per 20 mL of solvent.

    • Validation Check: Visually inspect the solution against a dark background under adequate lighting. The solution must be completely clear with no suspended particulates. Incomplete dissolution can lead to uneven combustion and dangerous particulate emissions in the incinerator.

  • Incineration Configuration: Transfer the validated solution to a chemical incinerator. The incinerator must be equipped with an afterburner and a wet scrubber[1].

    • Validation Check: Before initiating combustion, verify the scrubber's alkaline solution (typically NaOH). Monitor the scrubber effluent pH during the burn; a drop below pH 7.0 indicates the scrubber is saturated and failing to neutralize the HBr/HCl gases. Abort the feed if pH drops.

  • Contractor Handoff: If your facility lacks a compliant on-site incinerator, seal the dissolved waste in a compatible, clearly labeled hazardous waste carboy and transfer it to a licensed professional waste disposal service[1].

Protocol B: Accidental Spill Containment & Recovery

Because the compound is a hydrochloride salt, it is typically a solid powder. Aerosolization of this powder poses a severe inhalation and ocular hazard.

  • Isolation & PPE: Immediately evacuate non-essential personnel from the spill area. Don a government-approved particulate respirator (e.g., N95 or P100), heavy-duty Nitrile gloves, and chemical-splash goggles[1].

  • Dry Collection: Do not apply water initially, as this can dissolve the salt and spread the corrosive irritant into porous surfaces. Carefully wipe the spill dry using inert, non-combustible absorbent rags[1].

    • Validation Check: Utilize a handheld UV lamp (if applicable to the specific naphthyl fluorescence) or perform a meticulous visual inspection at an oblique angle to ensure no crystalline dust remains on the benchtop or floor.

  • Packaging: Place all contaminated rags and absorbent materials into a heavy-duty hazardous waste bag. Seal the bag tightly and hold it for licensed disposal[1].

  • Secondary Decontamination: Only after all bulk solid is removed, ventilate the area and wash the spill site with copious amounts of water to dilute any microscopic residue[1].

    • Validation Check: Swipe the cleaned surface with a pH test strip moistened with distilled water. A neutral reading (pH 6.5–7.5) confirms the complete removal of the acidic hydrochloride salt residue.

Regulatory & Environmental Compliance

Discharge of (4-bromonaphthalen-2-yl)methanamine hydrochloride into the environment (e.g., municipal drains, soil, or waterways) must be strictly avoided[1].

While the Environmental Protection Agency (EPA) designates specific "F-codes" (e.g., F001-F005) primarily for spent halogenated solvents[3], solid halogenated aromatic amines must be managed comprehensively as hazardous chemical waste. If this compound is mixed with a listed solvent for disposal, the entire mixture inherits the hazardous waste code of the solvent[3]. Always consult with your facility's Environmental Health and Safety (EHS) department to ensure that the labeling and manifesting of this waste comply with both OSHA hazard communication standards and local EPA RCRA regulations[4].

References

  • Enamine Ltd. Safety Data Sheet: (4-bromonaphthalen-2-yl)methanamine hydrochloride. enamine.net.
  • Chemspace. 1-(4-bromonaphthalen-2-yl)methanamine hydrochloride - C11H11BrClN Properties. chem-space.com.
  • Western Kentucky University. EPA HAZARDOUS WASTE CODES. wku.edu.
  • Regulations.gov. Safety Data Sheet - Halogenated Compounds & Waste Disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromonaphthalen-2-yl)methanamine hydrochloride
Reactant of Route 2
(4-Bromonaphthalen-2-yl)methanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.